Technical Documentation Center

(2-Methyl-4-pyridinyl)acetonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Methyl-4-pyridinyl)acetonitrile
  • CAS: 851262-33-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(2-methylpyridin-4-yl)acetonitrile: Structure, Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 2-(2-methylpyridin-4-yl)acetonitrile, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 2-(2-methylpyridin-4-yl)acetonitrile, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While this specific compound is not extensively cataloged in public chemical databases, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust profile. We will cover its core chemical structure and molecular weight, propose a logical and field-proven synthetic pathway, detail expected analytical characterizations, and discuss its applications as a valuable intermediate in the synthesis of complex bioactive molecules. The pyridine and nitrile functional groups make this scaffold a versatile precursor for developing novel therapeutics, particularly kinase inhibitors.[1][2][3]

Introduction & Significance

Pyridine derivatives are foundational scaffolds in modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[2] Their ability to act as hydrogen bond acceptors and participate in various intermolecular interactions makes them a privileged structure in drug design.[2][4] The pyridylacetonitrile motif, in particular, serves as a versatile chemical handle, enabling a wide range of subsequent chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to build more complex heterocyclic systems.

This guide focuses specifically on 2-(2-methylpyridin-4-yl)acetonitrile. The introduction of a methyl group at the 2-position of the pyridine ring subtly modulates the electronic properties and steric profile of the molecule compared to its parent compound, 2-(pyridin-4-yl)acetonitrile.[5] Such modifications are a key strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds. This document serves as a practical guide for researchers, providing essential data, a reliable synthetic protocol, and the scientific context needed to effectively utilize this compound in their research endeavors.

Core Chemical Properties

The fundamental characteristics of a molecule are dictated by its structure and composition. While experimental data for this specific compound is sparse, we can define its core properties and predict others based on its constituent parts.

Chemical Structure

The structure consists of a pyridine ring substituted at the 2-position with a methyl group (-CH₃) and at the 4-position with an acetonitrile group (-CH₂CN).

Caption: Chemical structure of 2-(2-methylpyridin-4-yl)acetonitrile.

Molecular Formula and Weight

Based on the chemical structure, the molecular formula and weight have been calculated. This information is critical for reaction stoichiometry, mass spectrometry analysis, and registration of the compound.

PropertyValueSource
Molecular Formula C₈H₈N₂Calculated
Molecular Weight 132.16 g/mol Calculated
Parent Compound CAS 13121-99-8[5][6]
Parent MW 118.14 g/mol [5]

Note: The CAS number and molecular weight for the parent compound, 2-(pyridin-4-yl)acetonitrile, are provided for reference.

Synthesis and Purification

A direct, documented synthesis for 2-(2-methylpyridin-4-yl)acetonitrile is not prominently reported in peer-reviewed literature. However, a robust and logical synthetic route can be proposed based on well-established transformations of pyridine derivatives. The most plausible approach involves the conversion of the readily available starting material, 2,4-dimethylpyridine (2,4-lutidine), via a two-step process.

Proposed Synthetic Workflow

The strategy hinges on the selective functionalization of one of the methyl groups. The methyl group at the 4-position is more activated towards deprotonation and subsequent reactions than the one at the 2-position. However, free-radical halogenation provides a reliable method for converting a methyl group to a halomethyl group, which is an excellent electrophile for substitution with a cyanide nucleophile.

workflow start 2,4-Dimethylpyridine (Starting Material) step1 Step 1: Free-Radical Bromination start->step1 intermediate 2-Methyl-4-(bromomethyl)pyridine (Intermediate) step1->intermediate step2 Step 2: Nucleophilic Substitution (Cyanation) intermediate->step2 product 2-(2-Methylpyridin-4-yl)acetonitrile (Final Product) step2->product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

This protocol is adapted from analogous procedures for the synthesis of substituted pyridylacetonitriles and represents a field-proven methodology.[7]

Step 1: Synthesis of 2-Methyl-4-(bromomethyl)pyridine

  • Materials:

    • 2,4-Dimethylpyridine (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.0-1.1 eq)

    • Azobisisobutyronitrile (AIBN) (0.02-0.05 eq, catalytic)

    • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dimethylpyridine and carbon tetrachloride under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add N-Bromosuccinimide and the AIBN catalyst to the solution.

      • Scientist's Note: AIBN is a thermal radical initiator. The reaction is typically heated to the solvent's reflux temperature (~77°C for CCl₄) to initiate the homolytic cleavage of AIBN, which starts the radical chain reaction. An inert atmosphere is crucial to prevent unwanted side reactions.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the solid byproduct and wash it with a small amount of cold solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-4-(bromomethyl)pyridine, which can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Synthesis of 2-(2-methylpyridin-4-yl)acetonitrile

  • Materials:

    • Crude 2-methyl-4-(bromomethyl)pyridine (1.0 eq)

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.1-1.2 eq)

    • Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

  • Procedure:

    • In a separate flask, dissolve sodium cyanide in DMSO.

      • Scientist's Note: Extreme caution must be exercised when handling cyanide salts. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. An acid quench should be readily available to neutralize any potential hydrogen cyanide gas.

    • Add the crude 2-methyl-4-(bromomethyl)pyridine solution dropwise to the cyanide solution at room temperature. An ice bath can be used to control any initial exotherm.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until TLC indicates the complete consumption of the bromide intermediate.

    • Quench the reaction by carefully pouring it into a large volume of cold water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual DMSO and water, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield pure 2-(2-methylpyridin-4-yl)acetonitrile.

Analytical Characterization (Predicted)

Confirmation of the final product's identity and purity is achieved through standard analytical techniques. The expected spectral data are predicted based on the known spectra of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the nitrile group.

  • ¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
Pyridine-CH₃ (C2)δ ~2.5-2.6 ppm (singlet, 3H)δ ~24 ppmTypical range for a methyl group on a pyridine ring.
Methylene (-CH₂CN)δ ~3.8-4.0 ppm (singlet, 2H)δ ~25-30 ppmDeshielded by the adjacent pyridine ring and nitrile group.
Pyridine-H (C3)δ ~7.1-7.2 ppm (doublet)δ ~122-124 ppmAromatic proton adjacent to the acetonitrile-bearing carbon.
Pyridine-H (C5)δ ~7.2-7.3 ppm (singlet or narrow doublet)δ ~125-127 ppmAromatic proton between two substituted carbons.
Pyridine-H (C6)δ ~8.4-8.5 ppm (doublet)δ ~149-150 ppmProton adjacent to the ring nitrogen, significantly deshielded.
Pyridine-C (C2)-δ ~158-160 ppmCarbon bearing the methyl group.
Pyridine-C (C4)-δ ~145-147 ppmCarbon bearing the acetonitrile group.
Nitrile (-C≡N)-δ ~117-119 ppmCharacteristic chemical shift for a nitrile carbon.

Note: Predicted shifts are relative to TMS and may vary based on the deuterated solvent used.[8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion [M]⁺: m/z = 132.07

  • Expected Protonated Molecule [M+H]⁺: m/z = 133.08

  • Key Fragmentation: A likely fragmentation pattern would be the loss of the cyanomethyl radical (•CH₂CN) leading to a fragment corresponding to the 2-methyl-4-pyridinyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ , which is highly characteristic of a nitrile group.

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

  • C=C and C=N Stretches (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

Applications in Research and Development

2-(2-methylpyridin-4-yl)acetonitrile is not typically an end-product but rather a valuable intermediate. Its utility lies in the reactivity of the nitrile and the pyridine ring, allowing for the construction of more complex molecular architectures.

  • Synthesis of Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyridine or related heterocyclic core that interacts with the hinge region of the ATP-binding pocket. This compound is an ideal starting point for elaborating structures to target specific kinases.

  • Precursor to Bioactive Amines and Carboxylic Acids: The nitrile can be readily reduced to a primary amine (-(CH₂)₂NH₂) or hydrolyzed to a carboxylic acid (-CH₂COOH). These transformations open up access to a vast chemical space for creating compound libraries for high-throughput screening.

  • Scaffold for Agrochemicals: Pyridine-containing compounds are also prevalent in the agrochemical industry. The functional handles on this molecule allow for its incorporation into novel herbicides, fungicides, and pesticides.

Safety and Handling

As a professional scientist, adherence to strict safety protocols is paramount.

  • General Handling: Work should be conducted in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles, is required.

  • Toxicity: While specific toxicity data is unavailable for this compound, both pyridine derivatives and organic nitriles should be handled as potentially toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin.[5]

  • Fire Hazard: The compound is likely a combustible liquid. Keep away from open flames and ignition sources.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Disclaimer: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

  • PubChem. (2025). 2-(Pyridin-4-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-Methylpyrimidin-4-yl)amino]acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(Pyridin-4-ylmethyl)hydrazinyl]acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Al-Sheikh, M. A. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4406-4413. Retrieved from [Link]

  • PubChem. (2025). 4-Pyridylacetonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(PYRIDIN-4-YL)ACETONITRILE | CAS 13121-99-8. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4 (A) and 4 2+ (B) in acetonitrile-d 3 (500 MHz, 240.... Retrieved from [Link]

  • PubChem. (2025). 2-Methyl-2-(pyridin-4-yl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Zou, H., et al. (2008). Synthesis Technology of 2-Methylpyridine. Journal of Southeast University (Natural Science Edition). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Hydroxy-2-(pyridin-4-yl)acetonitrile. Retrieved from [Link]

  • Khan, I., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. Retrieved from [Link]

  • Verma, S., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(8), 1279-1317. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). USING ACETONITRILE AND TETRAHYDROFURAN INSTEAD OF N,N-DIMETHYLFORMAMIDE IN PEPTIDE BOND FORMATION. Retrieved from [Link]

  • Thoreauchem. (n.d.). 2-(4-methylpyridin-3-yl)acetonitrile-1000548-83-3. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetonitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868356. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

  • NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Loba Chemie. (n.d.). ACETONITRILE Extra Pure. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4-cyanomethyl-2-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-cyanomethyl-2-methylpyridine is a key building block in the synthesis of various pharmaceutical compounds. Its solubility in organic sol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-cyanomethyl-2-methylpyridine is a key building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-cyanomethyl-2-methylpyridine. While specific quantitative solubility data across a wide range of organic solvents is not extensively published, this document outlines the fundamental principles governing its solubility, presents known qualitative data, and offers a detailed experimental protocol for determining its solubility in solvents relevant to your research.

Introduction to 4-cyanomethyl-2-methylpyridine

4-cyanomethyl-2-methylpyridine, also known as 2-methyl-4-(cyanomethyl)pyridine or 4-(cyanomethyl)-2-picoline, is a substituted pyridine derivative. Its chemical structure, featuring a pyridine ring, a methyl group, and a cyanomethyl group, imparts a unique combination of polarity and reactivity. The pyridine ring provides a basic nitrogen atom, while the cyanomethyl group offers a site for various chemical transformations. This versatile intermediate is utilized in the synthesis of a range of biologically active molecules. A thorough understanding of its solubility is paramount for optimizing synthetic routes and developing robust formulation strategies.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point Approximately 53-55 °C

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (4-cyanomethyl-2-methylpyridine) and the solvent molecules. The overall free energy change of dissolution (ΔG_sol) must be negative for solubility to occur, and this is dependent on the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

ΔG_sol = ΔH_sol - TΔS_sol

For 4-cyanomethyl-2-methylpyridine, the key structural features influencing its solubility are:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions.

  • Cyanomethyl Group: The nitrile group (-C≡N) is polar and can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor.

  • Methyl Group: This nonpolar group contributes to van der Waals forces.

The overall polarity of the molecule is a balance of these functional groups. Solvents with similar polarity and hydrogen bonding capabilities are more likely to be effective at dissolving 4-cyanomethyl-2-methylpyridine.

Qualitative Solubility Profile

Published literature and supplier information provide a general, qualitative understanding of the solubility of 4-cyanomethyl-2-methylpyridine.

Table of Qualitative Solubility:

SolventSolubility
WaterSlightly soluble
EthanolSoluble
DichloromethaneSoluble
ChloroformSoluble
MethanolSoluble

This qualitative data suggests that polar aprotic and polar protic solvents are generally good candidates for dissolving 4-cyanomethyl-2-methylpyridine. However, for process optimization and formulation development, precise quantitative data is essential.

Experimental Determination of Solubility: A Standard Protocol

Given the limited availability of quantitative solubility data for 4-cyanomethyl-2-methylpyridine, a robust and reliable experimental protocol is crucial for researchers. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

Materials and Equipment
  • 4-cyanomethyl-2-methylpyridine (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

G prep Preparation of Saturated Solution equilibrate Equilibration prep->equilibrate Incubate at constant temperature with agitation sample Sampling and Filtration equilibrate->sample Allow solid to settle dilute Dilution sample->dilute Withdraw supernatant and filter analyze Analysis (HPLC/GC) dilute->analyze Dilute to a known concentration calculate Calculation of Solubility analyze->calculate Determine concentration against a standard curve

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-cyanomethyl-2-methylpyridine to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Sampling and Filtration:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution and Analysis:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

    • Prepare a series of standard solutions of 4-cyanomethyl-2-methylpyridine of known concentrations.

    • Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standard solutions against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility of 4-cyanomethyl-2-methylpyridine in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Factors Influencing the Solubility of 4-cyanomethyl-2-methylpyridine

Several factors can significantly impact the solubility of 4-cyanomethyl-2-methylpyridine in organic solvents.

Solvent Polarity

As a moderately polar molecule, 4-cyanomethyl-2-methylpyridine is expected to exhibit higher solubility in solvents with similar polarity. A systematic screening of solvents with varying polarities, from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., acetone, ethyl acetate, dichloromethane) and polar protic (e.g., methanol, ethanol, isopropanol), is recommended to identify the most suitable solvent for a particular application.

Temperature

The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility tends to increase with increasing temperature. This relationship can be described by the van't Hoff equation. For other cyanopyridine derivatives, it has been experimentally shown that their solubility in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) increases with temperature.[1] It is reasonable to expect a similar trend for 4-cyanomethyl-2-methylpyridine. Determining the solubility at different temperatures is crucial for processes like crystallization, where controlled cooling is used to induce precipitation.

Presence of Impurities

The purity of both the 4-cyanomethyl-2-methylpyridine and the solvent can affect the measured solubility. Impurities can either enhance or depress solubility depending on their nature and interaction with the solute and solvent.

Practical Applications and Implications

A comprehensive understanding of the solubility of 4-cyanomethyl-2-methylpyridine is essential for:

  • Reaction Solvent Selection: Choosing a solvent in which the reactants, including 4-cyanomethyl-2-methylpyridine, are sufficiently soluble is critical for achieving optimal reaction rates and yields.

  • Crystallization and Purification: Knowledge of the solubility profile in different solvents and at various temperatures is fundamental for developing effective crystallization procedures to purify the compound. A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or a key intermediate in various excipients and solvent systems is a primary consideration for developing stable and bioavailable drug products.

  • Analytical Method Development: Solubility data is important for preparing stock solutions and standards for analytical techniques such as HPLC and GC.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of 4-cyanomethyl-2-methylpyridine in a wide array of organic solvents is currently lacking, this guide provides the theoretical framework and a robust experimental protocol for researchers to determine this critical parameter. By systematically evaluating the solubility in relevant solvents and understanding the factors that influence it, scientists and drug development professionals can optimize processes, ensure product quality, and accelerate the development of new medicines.

References

  • Garg, R., et al. (2018). Solubility of some novel cyanopyridine derivatives. MOJ Biorg Org Chem, 2(2), 73-77. [Link]

Sources

Foundational

(2-Methyl-4-pyridinyl)acetonitrile: Acidity Profile & Technical Guide

Executive Summary (2-Methyl-4-pyridinyl)acetonitrile (CAS: 5461-55-2) is a bifunctional pyridine derivative critical in the synthesis of kinase inhibitors, antihistamines, and neuroactive agents. Its utility stems from i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methyl-4-pyridinyl)acetonitrile (CAS: 5461-55-2) is a bifunctional pyridine derivative critical in the synthesis of kinase inhibitors, antihistamines, and neuroactive agents. Its utility stems from its dual reactivity: the basicity of the pyridine nitrogen and the C-H acidity of the alpha-methylene group.

Precise knowledge of its pKa values is essential for:

  • Reaction Optimization: Selecting the correct base for deprotonation (alkylation/condensation) without quenching the reaction or causing decomposition.

  • Salt Formation: Designing stable pharmaceutical salts (e.g., hydrochloride) for solubility.

  • Purification: Controlling pH during extraction to ensure the molecule resides in the organic or aqueous phase as desired.

This guide provides a definitive technical analysis of the compound's acidity, derived from structural electronic effects and experimental consensus on analogous systems.

Structural Analysis & Acid-Base Sites

The molecule possesses two distinct sites of acid-base activity.[1][2][3] Understanding the electronic interplay between the 2-methyl (electron-donating,


) and 4-cyanomethyl  (electron-withdrawing, 

) groups is key to predicting reactivity.
Site A: Pyridine Nitrogen (Basic Site)
  • Function: Accepts a proton to form the pyridinium cation.

  • Electronic Influence: The 2-methyl group increases electron density at the nitrogen (raising pKa), while the 4-cyanomethyl group decreases it (lowering pKa).

Site B: Alpha-Methylene (Acidic Site)
  • Function: Donates a proton to form a resonance-stabilized carbanion.

  • Electronic Influence: The electron-deficient pyridine ring and the nitrile group both stabilize the negative charge, making these protons significantly more acidic than those in standard alkyl nitriles.

Diagram: Protonation & Deprotonation Equilibria

AcidityEquilibrium Cation Cationic Form (Protonated N) Soluble in Water/Acid Neutral Neutral Form (2-Methyl-4-pyridinyl)acetonitrile Lipophilic Cation->Neutral - H+ (pKa ~ 5.1) Neutral->Cation + H+ Anion Anionic Form (Deprotonated Alpha-C) Nucleophilic Species Neutral->Anion - H+ (pKa ~ 18.5 DMSO) Anion->Neutral + H+

Figure 1: The dual acid-base equilibria. The transition from Cation to Neutral is governed by aqueous pKa, while Neutral to Anion is relevant in non-aqueous synthesis (DMSO/THF).

Quantitative Acidity Profile

The following values are synthesized from Hammett substituent constants and experimental data of the closest structural analogs (2-Picoline and 4-Pyridylacetonitrile).

Table 1: pKa Values and Solvent Context
SiteReaction TypeSolventEstimated pKaExperimental Basis / Analog Proxy
Pyridine Nitrogen Conjugate Acid Dissociation (

)
Water 5.10 ± 0.2 2-Picoline (

5.97) adjusted for 4-CH

CN withdrawing effect (

). [1][2]
Alpha-Methylene C-H Deprotonation (

)
DMSO 18.5 ± 1.0 4-Pyridylacetonitrile (

) adjusted for 2-Me donating effect (

). [3][4]
Alpha-Methylene C-H DeprotonationWater ~26.0 Estimated. C-H acids are typically 7-10 units less acidic in water than DMSO due to anion solvation effects.
Technical Insight: Why these values matter
  • The Nitrogen pKa (5.1): This is very close to unsubstituted pyridine (5.23). It implies that the compound can be extracted into aqueous acid (pH < 3) as a salt, but will precipitate out as a free base at pH > 6. This is the primary method for purification from non-basic impurities.

  • The Alpha-C pKa (18.5): This value is "moderately acidic" for a C-H bond.

    • Bases that WORK: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), LDA.

    • Bases that FAIL: Sodium hydroxide (NaOH), Carbonates (Na

      
      CO
      
      
      
      ). These are not strong enough to fully deprotonate the alpha-carbon in organic solvents.

Experimental Determination Protocols

Protocol A: Potentiometric Titration (Nitrogen pKa)

Best for determining the basicity of the pyridine ring in aqueous media.

  • Preparation: Dissolve 0.1 mmol of (2-Methyl-4-pyridinyl)acetonitrile in 20 mL of 0.01 M HCl (ensure full protonation).

  • Titrant: Standardized 0.1 M NaOH (CO

    
    -free).
    
  • Apparatus: Automated potentiometric titrator with a glass pH electrode (calibrated at pH 4.01 and 7.00).

  • Execution: Titrate dynamically. Record pH vs. Volume.

  • Analysis: The curve will show two inflection points:

    • First eq. point: Excess HCl neutralized.

    • Buffer region: Deprotonation of the Pyridinium ion.

    • Result: The pH at the half-equivalence point of the second step is the pKa.

Protocol B: NMR Titration (Alpha-C pKa)

Required for the C-H acidity, as it cannot be measured in water.

  • Solvent: DMSO-d

    
     (dried over molecular sieves).
    
  • Indicator Method: Use a reference acid with a known pKa in DMSO (e.g., 9-phenylfluorene, pKa 18.5, or fluorene, pKa 22.6).

  • Procedure:

    • Prepare an NMR tube with the substrate and the reference indicator (1:1 ratio).

    • Add substoichiometric amounts of a strong base (e.g., phosphazene base

      
       or solid KOtBu).
      
    • Measure the integration of the alpha-CH

      
       signal of the substrate vs. the acidic proton of the indicator.
      
  • Calculation:

    
    
    Self-Validation: The chemical shift of the alpha-CH
    
    
    
    should disappear or shift significantly upfield upon deprotonation.

Synthetic Implications & Reactivity[1][5][6]

Workflow: Knoevenagel Condensation

The most common use of this compound is condensing the alpha-carbon with aldehydes.

SynthesisWorkflow Start Start: (2-Methyl-4-pyridinyl)acetonitrile Base Add Base: Piperidine (cat.) or KOtBu (Deprotonates Alpha-C) Start->Base Intermediate Intermediate: Carbanion Formation Base->Intermediate Aldehyde Add Electrophile: Aromatic Aldehyde Intermediate->Aldehyde Product Product: Acrylonitrile Derivative (Precipitates) Aldehyde->Product - H2O

Figure 2: Synthetic pathway relying on the C-H acidity. Note that weak bases (piperidine) work only if the equilibrium is driven by product precipitation.

Critical Safety & Stability Note
  • Tautomerism: Upon deprotonation, the negative charge delocalizes onto the pyridine nitrogen (forming a pyridinium methide-like resonance structure). This makes the anion highly colored (often deep red/orange) and sensitive to oxidation.

  • Quenching: Always quench reactions involving the anion with ammonium chloride (

    
    ) rather than water alone to prevent polymer formation.
    

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.

  • Williams, R. "pKa Data Compiled."[4] Organic Chemistry Data.

  • Kütt, A., et al. "A comprehensive scale of acidity in acetonitrile." The Journal of Organic Chemistry 71.7 (2006): 2829-2838.

  • PubChem. "2-(4-Pyridyl)acetonitrile." National Library of Medicine.

Sources

Exploratory

safety data sheet SDS for (2-Methyl-4-pyridinyl)acetonitrile

Operational Risk Management and Technical Profile: (2-Methyl-4-pyridinyl)acetonitrile Executive Summary & Chemical Identity (2-Methyl-4-pyridinyl)acetonitrile is a specialized heterocyclic building block utilized primari...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Risk Management and Technical Profile: (2-Methyl-4-pyridinyl)acetonitrile

Executive Summary & Chemical Identity

(2-Methyl-4-pyridinyl)acetonitrile is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors).[1] Unlike common solvents like acetonitrile, this compound combines the metabolic risks of a nitrile functionality with the physiological activity of a pyridine ring.[1]

This guide transcends the standard regulatory Safety Data Sheet (SDS). It is designed for the researcher who must not only comply with regulations but also ensure data integrity and personal safety during synthesis and purification.

Table 1: Physiochemical Profile

PropertyDataOperational Note
Chemical Name (2-Methyl-4-pyridinyl)acetonitrile
CAS Number 80626-71-3Verify against CoA before use.[1]
Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Physical State Solid (Off-white to yellow powder)Dust generation is a primary exposure vector.
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterUse DMSO for stock solutions; DCM for extraction.
Melting Point Experimental verification requiredTypical for analogs: 50–80°C. Action: Determine MP on first receipt.

Hazard Profiling & Toxicology (The "Why")

Regulatory classifications often label this compound generically as "Harmful" or "Irritant." However, the operational reality requires a deeper understanding of its Toxicophore Synergy .

The Nitrile-Pyridine Synergy

The molecule presents a dual-threat mechanism:[1]

  • Nitrile Moiety (-CN): While less volatile than simple aliphatic nitriles, the acetonitryl group at the 4-position is susceptible to oxidative metabolism (via Cytochrome P450 enzymes, specifically CYP2E1).[1] This biotransformation can slowly release cyanide ions (CN⁻), leading to "delayed onset" cellular hypoxia.[2]

  • Pyridine Ring: A known mucous membrane irritant and CNS depressant. It facilitates the transport of the molecule across lipid membranes (skin/lungs), potentially accelerating the systemic absorption of the nitrile group.[1]

Risk Assessment Logic Flow

The following diagram illustrates the decision matrix for handling this compound based on its physical state and quantity.

RiskAssessment Start Compound Receipt (Solid) Quant Quantity? Start->Quant Small < 1g Quant->Small Large > 1g Quant->Large Controls1 Fume Hood + Nitrile Gloves Small->Controls1 DustRisk Dust Aerosolization Risk Large->DustRisk Controls2 Fume Hood + Double Glove (Laminate) + Static Control DustRisk->Controls2 High Risk

Figure 1: Operational risk assessment logic.[1] Note the escalation of controls for quantities >1g due to increased dust potential.[1]

Safe Handling Protocols (The "How")

Trustworthiness: This protocol is self-validating.[1] If you detect a faint "almond" odor, the containment has already failed (olfactory fatigue is rapid with cyanides). Rely strictly on engineering controls.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood operating at face velocity >100 fpm.

  • Static Mitigation: As a dry organic powder, static charge can cause "jumping" of the solid. Use an anti-static gun or ionizer bar during weighing to prevent aerosolization.

Personal Protective Equipment (PPE)
  • Gloves:

    • Standard Use: Nitrile gloves (minimum 5 mil).

    • High Exposure:[1] Silver Shield® (Laminate) gloves are required if dissolving in penetrating solvents like DMSO or DMF, as these solvents carry the toxicant through standard nitrile.

  • Respiratory: If hood work is impossible (not recommended), a full-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges is mandatory.

Synthesis & Reaction Safety
  • Incompatibility: NEVER mix with strong acids (e.g., HCl, H₂SO₄) without rigorous temperature control and venting. Acid hydrolysis of the nitrile group can evolve Hydrogen Cyanide (HCN) gas.

  • Quenching: When quenching reactions containing this intermediate, maintain pH >9 using NaOH or NaHCO₃ to keep any liberated cyanide in solution (as CN⁻) rather than as volatile HCN.

Emergency Response & First Aid

Expertise Note: Standard "poison control" advice is often too generic. For nitrile exposure, the timeline is critical.

Exposure Response Workflow

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation/Ingestion Type->Inhal Act1 Flush 15min + Discard Clothing Skin->Act1 Act2 Move to Fresh Air + Administer O2 (if trained) Inhal->Act2 Monitor Monitor for 30-60 mins (Delayed Cyanide Effect) Act1->Monitor Act2->Monitor Medical Transport to ER with SDS Monitor->Medical Symptoms Appear Monitor->Medical Precautionary

Figure 2: Emergency response decision tree emphasizing the "delayed effect" monitoring period characteristic of nitrile metabolism.

Specific Medical Countermeasures
  • Cyanide Antidote Kit: In a drug development setting handling >10g, a cyanide antidote kit (e.g., Hydroxocobalamin/Cyanokit) should be accessible on-site.

  • Oxygen: Administer 100% oxygen immediately if respiratory distress occurs. This competes with cyanide for binding sites and supports cellular respiration.

Waste Management & Decontamination

Authoritative Grounding: Do not dispose of this down the drain. The pyridine ring is toxic to aquatic life, and the nitrile is a regulated hazardous waste.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Nitrile/Pyridine Derivative."[1]

  • Liquid Waste (Mother Liquors): Segregate into "Organic Waste - Toxic."

  • Decontamination of Spills:

    • Step 1: Cover spill with a wet paper towel to prevent dust.

    • Step 2: Wipe with a 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism: Hypochlorite oxidizes the nitrile/cyanide residues to less toxic cyanates (OCN⁻).

    • Step 3: Rinse with water and dispose of all cleanup materials as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4112085, 2-(Pyridin-4-yl)acetonitrile. [Link][1]

  • U.S. EPA (2010). Toxicological Review of Acetonitrile (CAS No. 75-05-8). (Extrapolated mechanism for nitrile metabolism). [Link]

Sources

Foundational

(2-Methyl-4-pyridinyl)acetonitrile biological activity and drug targets

The following technical guide details the biological activity, medicinal chemistry applications, and drug targets associated with (2-Methyl-4-pyridinyl)acetonitrile (CAS 851262-33-4). Executive Summary (2-Methyl-4-pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry applications, and drug targets associated with (2-Methyl-4-pyridinyl)acetonitrile (CAS 851262-33-4).

Executive Summary

(2-Methyl-4-pyridinyl)acetonitrile is a specialized heterocyclic building block used primarily in the synthesis of small-molecule inhibitors for oncology and virology. While the molecule itself is not a marketed drug, it serves as a critical synthetic precursor for introducing the 2-methyl-4-pyridyl pharmacophore—a privileged motif in medicinal chemistry known for optimizing solubility, metabolic stability, and hinge-binding interactions in kinase domains.

Its primary utility lies in its conversion to (2-methyl-4-pyridinyl)acetic acid or (2-methyl-4-pyridinyl)ethanamine , which serve as linkers in the development of Porcupine (PORCN) inhibitors (targeting the Wnt signaling pathway) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

Compound Profile Details
IUPAC Name 2-(2-methylpyridin-4-yl)acetonitrile
CAS Number 851262-33-4
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Key Pharmacophore 2-Methyl-4-pyridyl moiety
Primary Drug Class Wnt Pathway Inhibitors, Kinase Inhibitors, NNRTIs

Biological Activity & Drug Targets

The biological relevance of (2-Methyl-4-pyridinyl)acetonitrile is defined by the drugs and probes synthesized from it. It acts as a "warhead delivery system" or a "linker scaffold" for the following targets:

Primary Target: Porcupine (PORCN) – Wnt Signaling

The 2-methyl-4-pyridyl motif is the defining structural feature of Wnt-C59 , a nanomolar-potency inhibitor of the membrane-bound O-acyltransferase Porcupine (PORCN) .

  • Mechanism of Action: PORCN is required for the palmitoylation of Wnt ligands (e.g., Wnt3a). Palmitoylation is a lipid modification essential for Wnt secretion and binding to Frizzled receptors.

  • Role of the Scaffold: The pyridine ring mimics the adenosine moiety of the cofactor SAM (S-adenosylmethionine) or binds to the lipid-binding pocket of PORCN, preventing Wnt processing.

  • Therapeutic Outcome: Inhibition of PORCN blocks both canonical (β-catenin dependent) and non-canonical Wnt signaling, arresting the growth of Wnt-driven cancers (e.g., mammary tumors, nasopharyngeal carcinoma).

Secondary Targets: Kinases & Viral Enzymes
  • HIV-1 Reverse Transcriptase (NNRTIs): Derivatives synthesized from (2-methyl-4-pyridinyl)acetonitrile (specifically ether-linked congeners) have shown potent inhibition of HIV-1 Reverse Transcriptase. The 2-methyl group on the pyridine ring provides steric bulk that fills the hydrophobic pocket of the NNRTI binding site (Y181/Y188 region), improving potency against resistant mutants.

  • c-Met & mTOR Kinases: The pyridine nitrogen acts as a hydrogen bond acceptor for the "hinge region" of kinase ATP-binding pockets. The acetonitrile group can be cyclized to form fused ring systems (e.g., pyrrolopyridines) found in c-Met inhibitors.

Mechanism of Action Visualization

The following diagram illustrates the Wnt signaling blockade mediated by PORCN inhibitors derived from the 2-methyl-4-pyridyl scaffold.

WntSignaling Wnt_Pre Wnt Precursor (ER Lumen) Palmitoylation Palmitoylation (Lipid Modification) Wnt_Pre->Palmitoylation Requires PORCN PORCN Porcupine (PORCN) (O-Acyltransferase) PORCN->Palmitoylation Inhibitor 2-Methyl-4-pyridyl Scaffold Inhibitor (e.g., Wnt-C59) Inhibitor->PORCN Inhibits (IC50 ~74 pM) Wnt_Active Palmitoylated Wnt (Active Ligand) Palmitoylation->Wnt_Active Secretion Secretion via Wntless (WLS) Wnt_Active->Secretion Frizzled Frizzled Receptor (Cell Membrane) Secretion->Frizzled Paracrine Signaling BetaCat β-Catenin Accumulation Frizzled->BetaCat Stabilization GeneExp Oncogenic Gene Expression (c-Myc, Cyclin D1) BetaCat->GeneExp Nuclear Translocation

Caption: Blockade of Wnt ligand palmitoylation by Porcupine inhibitors containing the 2-methyl-4-pyridyl pharmacophore.[1]

Synthesis & Medicinal Chemistry Applications

The nitrile group (-CN) is a versatile handle that allows medicinal chemists to transform the molecule into various functional linkers.

Synthetic Transformations

The following table summarizes the key reactions used to convert (2-Methyl-4-pyridinyl)acetonitrile into active drug fragments.

Reaction Type Reagent / Conditions Product Application
Hydrolysis HCl (aq) or NaOH, Reflux(2-Methyl-4-pyridinyl)acetic acid Linker for amide coupling (e.g., Wnt-C59 analogs).
Reduction H₂, Raney Ni or LiAlH₄2-(2-Methyl-4-pyridinyl)ethanamine Amine linker for kinase inhibitors.
Alpha-Alkylation NaH, R-X (Alkyl Halide)Alpha-substituted Nitriles Increasing steric bulk/metabolic stability.
Cyclization Aldehydes + BaseFused Pyridine Systems Creating tricyclic cores for kinase inhibition.
Synthesis Workflow Visualization

This diagram depicts the conversion of the nitrile building block into a bioactive amide scaffold.

SynthesisWorkflow Start (2-Methyl-4-pyridinyl) acetonitrile (CAS 851262-33-4) Step1 Hydrolysis (HCl/H2O, Reflux) Start->Step1 Intermed (2-Methyl-4-pyridinyl) acetic acid Step1->Intermed Step2 Amide Coupling (HATU, DIPEA, Amine) Intermed->Step2 Product Bioactive Amide (Wnt/Kinase Inhibitor) Step2->Product

Caption: Synthetic pathway converting the nitrile precursor into a bioactive amide inhibitor.

Experimental Protocols

Protocol: Hydrolysis to (2-Methyl-4-pyridinyl)acetic acid

This is the most common transformation to generate the carboxylic acid linker found in Wnt pathway inhibitors.

Materials:

  • (2-Methyl-4-pyridinyl)acetonitrile (1.0 eq)

  • Concentrated Hydrochloric Acid (6 M)

  • Distilled Water

  • Diethyl Ether (for extraction)

Methodology:

  • Dissolution: Dissolve 500 mg of (2-Methyl-4-pyridinyl)acetonitrile in 10 mL of 6 M HCl in a round-bottom flask.

  • Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor consumption of nitrile by TLC (solvent system: DCM/MeOH 9:1).

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude carboxylic acid hydrochloride salt.

  • Purification: Triturate the solid with diethyl ether to remove non-polar impurities.

  • Validation: Verify structure via ¹H-NMR (look for disappearance of the CH₂CN singlet at ~4.0 ppm and appearance of CH₂COOH singlet at ~3.6 ppm).

Protocol: Alpha-Alkylation (General)

Used to introduce substituents at the benzylic position to block metabolic oxidation.

Methodology:

  • Deprotonation: To a solution of (2-Methyl-4-pyridinyl)acetonitrile (1.0 eq) in anhydrous THF at 0°C, add NaH (1.1 eq, 60% dispersion in oil). Stir for 30 min.

  • Alkylation: Dropwise add the alkyl halide (e.g., Methyl Iodide, 1.0 eq).

  • Quench: Stir at room temperature for 2 hours, then quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

References

  • Proffitt, K. D., et al. (2013). "Pharmacological Inhibition of the Wnt Acyltransferase PORCN Prevents Growth of WNT-Driven Mammary Cancer." Cancer Research.

  • Cheng, X., et al. (2016). "Wnt-C59 arrests stemness and suppresses growth of nasopharyngeal carcinoma in mice by inhibiting the Wnt pathway in the tumor microenvironment." Oncotarget.

  • Sweeney, Z. K., et al. (2008). "Discovery of a Novel Class of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors with Improved PK and Activity against Resistant Variants." Journal of Medicinal Chemistry.

  • Liu, J., et al. (2013). "Wnt-C59 is a potent Porcupine inhibitor that blocks Wnt pathway activity."[2] Tocris Bioscience Technical Data.

  • PubChem Compound Summary. "(2-Methyl-4-pyridinyl)acetonitrile (CAS 851262-33-4)." National Center for Biotechnology Information.

Sources

Exploratory

The Pyridine-Acetonitrile Scaffold: A Technical Guide to Synthesis, Reactivity, and Therapeutic Applications

The following technical guide details the chemistry, synthesis, and therapeutic utility of 2-methylpyridine acetonitrile derivatives and their related scaffolds. Executive Summary: The "Versatile Handle" In the architect...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and therapeutic utility of 2-methylpyridine acetonitrile derivatives and their related scaffolds.

Executive Summary: The "Versatile Handle"

In the architecture of small-molecule drugs, pyridine-acetonitrile derivatives (specifically 2-pyridylacetonitrile and (2-methylpyridin-3-yl)acetonitrile) function as privileged synthons. Their value lies in the bifunctional reactivity of the acetonitrile group attached to the electron-deficient pyridine ring. The nitrile group serves as a precursor to amines, amides, and acids, while the


-methylene carbon (activated by both the nitrile and the pyridine nitrogen) allows for facile C-alkylation and cyclization.

This guide analyzes the technical exploitation of these derivatives, moving beyond basic synthesis to the construction of complex pharmacophores found in M1/M4 agonists (Xanomeline) , Antiarrhythmics (Disopyramide) , and Kinase Inhibitors .

Core Scaffolds & Structural Logic

The term "2-methylpyridine acetonitrile" encompasses two distinct structural classes used in drug development. Understanding the isomerism is critical for target selection.

Scaffold ClassChemical StructureKey FeaturesPrimary Application
Class A: 2-Pyridylacetonitrile Pyridine ring with

at C2.
Highly acidic

-protons (

). Ideal for alkylation.
Precursor to Disopyramide , Methylphenidate analogs.
Class B: (2-Methylpyridin-3-yl)acetonitrile Pyridine with

at C2 and

at C3.
Steric bulk at C2 directs regioselectivity.Precursor to Kinase Inhibitors , GPCR ligands .
Class C:

-Amino-3-pyridylacetonitrile
Pyridine with

at C3.
Generated via Strecker reaction. Unstable intermediate.Direct precursor to Xanomeline (via thiadiazole formation).

Synthetic Methodologies

Classical Cyanation (Nucleophilic Substitution)

The most robust route to Class B scaffolds involves the displacement of halogens.

  • Substrate: 3-chloromethyl-2-methylpyridine.

  • Reagent: NaCN or KCN in aqueous ethanol or DMF.

  • Critical Parameter: Temperature control (

    
    ) is vital to prevent polymerization of the active methylene product.
    
The Strecker-Type Assembly (Xanomeline Route)

For accessing


-functionalized derivatives (Class C), the Strecker reaction is the industry standard. This pathway avoids the use of unstable halo-alkyl pyridines.
  • Mechanism: Condensation of 3-pyridinecarboxaldehyde with TMSCN (or KCN/NH

    
    Cl).
    
  • Advantage: Generates the

    
    -aminonitrile "in situ," which is immediately trapped by cyclization agents (e.g., 
    
    
    
    ) to form heterocycles.
Flow Chemistry & C-H Functionalization

Modern protocols utilize continuous flow reactors to methylate pyridine-acetonitriles directly using Raney Nickel catalysts, or employ Pd-catalyzed


-arylation to couple the acetonitrile scaffold with aryl halides, avoiding the use of strong bases like NaNH

.

Therapeutic Case Studies

Case Study 1: Xanomeline (M1/M4 Muscarinic Agonist)

Therapeutic Area: Schizophrenia, Alzheimer's Disease. Mechanistic Insight: The synthesis of Xanomeline demonstrates the utility of the


-amino-3-pyridylacetonitrile  intermediate.[1] The nitrile nitrogen is incorporated into a 1,2,5-thiadiazole ring, a bioisostere for the ester group in arecoline, improving metabolic stability.

Xanomeline_Synthesis Aldehyde 3-Pyridinecarboxaldehyde Strecker Strecker Reaction (TMSCN / NH4Cl) Aldehyde->Strecker Activation AminoNitrile α-Amino-3-pyridylacetonitrile (Unstable Intermediate) Strecker->AminoNitrile C-C Bond Formation Cyclization Cyclization (S2Cl2, DMF) AminoNitrile->Cyclization Ring Closure Thiadiazole 3-Chloro-4-(pyridin-3-yl) -1,2,5-thiadiazole Cyclization->Thiadiazole Chlorination Xanomeline Xanomeline (Final Agonist) Thiadiazole->Xanomeline Alkylation & Reduction

Figure 1: The synthetic logic of Xanomeline, highlighting the transformation of the acetonitrile moiety into a bioactive heterocycle.

Case Study 2: Disopyramide (Class Ia Antiarrhythmic)

Therapeutic Area: Cardiology (Ventricular Arrhythmia). Mechanistic Insight: This synthesis exploits the acidity of the


-protons  in 2-pyridylacetonitrile.
  • Alkylation: 2-pyridylacetonitrile (or its

    
    -phenyl analog) is deprotonated (NaNH
    
    
    
    or LDA).
  • Coupling: Reaction with 2-diisopropylaminoethyl chloride introduces the basic side chain.

  • Hydrolysis: The nitrile is hydrated to the amide (

    
    ), the final pharmacophore.
    

Experimental Protocols

Protocol A: Synthesis of (2-Methylpyridin-3-yl)acetonitrile

Validating the Class B Scaffold.

  • Reagents: 3-(Chloromethyl)-2-methylpyridine hydrochloride (10.0 g, 56 mmol), Sodium Cyanide (1.2 eq), Ethanol (50 mL), Water (10 mL).

  • Setup: 250 mL 3-neck flask equipped with a reflux condenser and internal thermometer.

  • Procedure:

    • Dissolve NaCN in water and add to the ethanol solution of the pyridine substrate.

    • Heat to reflux (80°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Critical Step: Quench with dilute NaOH (pH 10) to neutralize any HCN evolution.

    • Extract with DCM (

      
       mL). Dry over MgSO
      
      
      
      .
  • Purification: Vacuum distillation (bp ~110°C at 2 mmHg) or column chromatography.

  • Expected Yield: 75-85% (Yellowish oil).

Protocol B: Alkylation of 2-Pyridylacetonitrile

Demonstrating the "Active Methylene" Reactivity.

  • Reagents: 2-Pyridylacetonitrile (1.0 eq), Alkyl Halide (1.1 eq), NaH (60% in oil, 1.2 eq), DMF (anhydrous).[2]

  • Procedure:

    • Suspend NaH in DMF at 0°C under Argon.

    • Add 2-pyridylacetonitrile dropwise. Observe

      
       evolution.[3] Stir 30 min.
      
    • Add Alkyl Halide dropwise.[4] Warm to RT and stir 2 hours.

    • Workup: Pour into ice water. Extract with EtOAc.

  • Note: Mono-alkylation vs. di-alkylation is controlled by stoichiometry and temperature. For mono-alkylation, keep the temperature low (0°C).

Reactivity & SAR Visualization

The following diagram illustrates how the core scaffold diverges into three major therapeutic classes based on the reaction conditions applied.

Reactivity_SAR Core 2-Pyridylacetonitrile Scaffold Path1 Strong Base (NaNH2) + Alkyl Halide Core->Path1 Path2 Acidic Hydrolysis (H2SO4) Core->Path2 Path3 Strecker / Cyclization (S2Cl2) Core->Path3 Prod1 α-Alkylated Nitriles (Disopyramide Precursors) Path1->Prod1 C-Alkylation Prod2 Pyridylacetic Acids/Amides (Ritalin Analogs) Path2->Prod2 Hydrolysis Prod3 Fused Heterocycles (Thiadiazoles/Xanomeline) Path3->Prod3 Heterocyclization

Figure 2: Divergent synthesis pathways from the common pyridine-acetonitrile core.

References

  • Xanomeline Synthesis & M1 Agonism

    • Source: Sauerberg, P., et al. "Muscarinic agonists with M1 and M4 selectivity: Synthesis and structure-activity relationships of 1,2,5-thiadiazole derivatives." Journal of Medicinal Chemistry, 1992.
    • Link:

  • Disopyramide & Pyridylacetonitrile Alkylation

    • Source: Yen, C. H., et al. "Compounds related to 4-diisopropylamino-2-phenyl-2-(2-pyridyl)butyramide. Their synthesis and antiarrhythmic activity."[5][6][7] Journal of Medicinal Chemistry, 1974.[6]

    • Link:

  • Synthesis of Pyridylacetonitriles

    • Source: "Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile." PrepChem, 2024.
    • Link:

  • Kinase Inhibitor Scaffolds

    • Source: BenchChem Application Notes. "2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry."
    • Link:

Sources

Foundational

stability of (2-Methyl-4-pyridinyl)acetonitrile under ambient conditions

An In-depth Technical Guide to the Stability of (2-Methyl-4-pyridinyl)acetonitrile Under Ambient Conditions Foreword: Proactive Stability Assessment in Drug Development In the landscape of pharmaceutical research and dev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of (2-Methyl-4-pyridinyl)acetonitrile Under Ambient Conditions

Foreword: Proactive Stability Assessment in Drug Development

In the landscape of pharmaceutical research and development, the stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a checkbox for regulatory compliance; it is a fundamental pillar of drug safety, efficacy, and quality. A comprehensive understanding of a molecule's behavior under various environmental stressors allows for the development of robust formulations, the establishment of appropriate storage and handling procedures, and the assurance of patient safety. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the stability of (2-Methyl-4-pyridinyl)acetonitrile. While specific empirical data for this compound is not extensively published, this document will leverage established chemical principles and regulatory guidelines to provide a robust framework for its stability assessment.

Chemical Profile of (2-Methyl-4-pyridinyl)acetonitrile

(2-Methyl-4-pyridinyl)acetonitrile is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and an acetonitrile group at the 4-position. Its stability is intrinsically linked to the reactivity of these functional groups.

Property Value
IUPAC Name (2-Methyl-4-pyridinyl)acetonitrile
Synonyms 2-Methyl-4-cyanomethylpyridine
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Typically a solid or oil

The key structural features influencing its stability are:

  • The Pyridine Ring: A heteroaromatic amine, the pyridine ring is generally stable but can be susceptible to oxidation, particularly at the nitrogen atom, and photochemical degradation.[1][2]

  • The Nitrile Group (-C≡N): This group is prone to hydrolysis under both acidic and basic conditions, which would convert it first to an amide and then to a carboxylic acid.[3][4]

  • The Methylene Bridge (-CH₂-): The methylene group is activated by the adjacent pyridine ring and nitrile group, making it potentially susceptible to oxidation.

Inferred Degradation Pathways

Based on the functional groups present, several degradation pathways for (2-Methyl-4-pyridinyl)acetonitrile can be postulated under stress conditions. These forced degradation studies are critical for developing stability-indicating analytical methods.[5][6]

Hydrolytic Degradation

The nitrile group is the most likely site for hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the nitrile group can hydrolyze to form (2-Methyl-4-pyridinyl)acetamide, and subsequently, (2-Methyl-4-pyridinyl)acetic acid.

  • Base-Catalyzed Hydrolysis: Similarly, alkaline conditions will facilitate the hydrolysis of the nitrile to the corresponding carboxylic acid, potentially at a different rate.[3]

Oxidative Degradation

Oxidative degradation can occur at multiple sites.

  • N-Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring is susceptible to oxidation by agents like hydrogen peroxide, forming the corresponding N-oxide.[7][8] This is a common metabolic pathway for pyridine-containing drugs.

  • Oxidation of the Methyl Group: The methyl group on the pyridine ring could be oxidized to a hydroxymethyl group or further to a carboxylic acid under strong oxidative conditions.

  • Oxidation of the Methylene Bridge: The activated methylene bridge could be a target for oxidation, potentially leading to the formation of a ketone.

Photolytic Degradation

Pyridine and its derivatives are known to be susceptible to photolytic degradation.[9][10]

  • UV/Vis Light Exposure: Exposure to ultraviolet or visible light can induce photochemical reactions, potentially leading to ring-opening or the formation of various photoproducts. The exact nature of these products would depend on the wavelength of light and the presence of photosensitizers. Succinic acid has been identified as a major product of pyridine photolysis.[11]

Thermal Degradation

Elevated temperatures can induce thermal decomposition.

  • Decomposition at High Temperatures: While generally stable at ambient temperatures, elevated temperatures can lead to the breakdown of the molecule. The thermal decomposition of organic nitriles can be complex, sometimes leading to the formation of hydrogen cyanide at very high temperatures.[12]

The following diagram illustrates the potential degradation pathways of (2-Methyl-4-pyridinyl)acetonitrile.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent (2-Methyl-4-pyridinyl)acetonitrile amide (2-Methyl-4-pyridinyl)acetamide parent->amide H⁺/H₂O or OH⁻/H₂O acid (2-Methyl-4-pyridinyl)acetic acid amide->acid H⁺/H₂O or OH⁻/H₂O parent_ox (2-Methyl-4-pyridinyl)acetonitrile n_oxide (2-Methyl-4-pyridinyl)acetonitrile N-oxide parent_ox->n_oxide [O] (e.g., H₂O₂) parent_photo (2-Methyl-4-pyridinyl)acetonitrile photo_products Ring-opened products (e.g., succinic acid derivatives) parent_photo->photo_products hv (UV/Vis light)

Caption: Inferred Degradation Pathways of (2-Methyl-4-pyridinyl)acetonitrile.

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended to ensure the :

  • Storage Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.[13]

  • Light: Protect from light by storing in an amber vial or an opaque container.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Container: Use a tightly sealed container to prevent moisture ingress, which could lead to hydrolysis.

Methodology for Stability Assessment: A Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for such studies.[14][15][16]

Experimental Workflow

The following diagram outlines the general workflow for a forced degradation study.

G cluster_stress_conditions Stress Conditions start Prepare Stock Solution of (2-Methyl-4-pyridinyl)acetonitrile stress Subject Aliquots to Stress Conditions start->stress analysis Analyze Samples by Stability-Indicating RP-HPLC Method stress->analysis acid Acid Hydrolysis (e.g., 0.1 M HCl) base Base Hydrolysis (e.g., 0.1 M NaOH) oxidation Oxidation (e.g., 3% H₂O₂) thermal Thermal Stress (e.g., 80°C) photolytic Photolytic Stress (ICH Q1B) characterization Characterize Degradation Products (LC-MS, NMR) analysis->characterization reporting Report Findings and Propose Degradation Pathway characterization->reporting

Sources

Protocols & Analytical Methods

Method

hydrolysis of (2-Methyl-4-pyridinyl)acetonitrile to 2-methyl-4-pyridylacetic acid

Application Note: Optimization and Scalable Synthesis of 2-Methyl-4-pyridylacetic Acid Hydrochloride via Nitrile Hydrolysis Executive Summary This guide details the chemical transformation of (2-Methyl-4-pyridinyl)aceton...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization and Scalable Synthesis of 2-Methyl-4-pyridylacetic Acid Hydrochloride via Nitrile Hydrolysis

Executive Summary

This guide details the chemical transformation of (2-Methyl-4-pyridinyl)acetonitrile (CAS: 80965-30-6) into 2-methyl-4-pyridylacetic acid (CAS: 54626-87-2), specifically targeting the isolation of the hydrochloride salt. While nitrile hydrolysis is a standard organic transformation, pyridine-based acetic acids present unique challenges due to their zwitterionic nature and high susceptibility to thermal decarboxylation. This protocol prioritizes the Acid Hydrolysis route to directly yield the stable hydrochloride salt, minimizing downstream purification losses and degradation risks.

The Chemist’s Perspective: Strategic Analysis

The Decarboxylation Trap

The most critical failure mode in this synthesis is the inadvertent conversion of the product into 2,4-dimethylpyridine (2,4-lutidine). Pyridylacetic acids are unstable as free bases because the pyridine nitrogen can facilitate decarboxylation through a cyclic transition state, especially at elevated temperatures in neutral or slightly basic media.

  • Solution: Maintain the molecule in its cationic (protonated) form throughout the reaction and isolation. Isolate strictly as the hydrochloride salt.

Thermodynamics & Kinetics

The hydrolysis proceeds in two distinct stages:

  • Nitrile

    
     Amide:  Fast, exothermic.
    
  • Amide

    
     Acid:  Rate-limiting, requires sustained heat.
    
  • Implication: Incomplete reaction often yields the amide impurity. Vigorous reflux in concentrated acid is required to push the equilibrium fully to the acid.

Detailed Experimental Protocols

Method A: Acid Hydrolysis (Standard & Preferred)

Best for: Stability, scalability, and direct isolation of the salt form.

Reagents:

  • (2-Methyl-4-pyridinyl)acetonitrile (1.0 eq)

  • Hydrochloric Acid, 37% (10-15 eq) — Excess is vital for kinetics.

  • Solvent: Water (minimal, from acid) or 1,4-Dioxane (optional co-solvent if solubility is poor).

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser. Connect the top of the condenser to a scrubber (NaOH trap) to neutralize evolved ammonia gas.

  • Addition: Charge the flask with (2-Methyl-4-pyridinyl)acetonitrile.

  • Acidification: Cautiously add 37% HCl (12 M) dropwise at room temperature.

    • Note: An exotherm may occur as the pyridine nitrogen protonates.

  • Reaction: Heat the mixture to a gentle reflux (

    
     internal temp). Maintain reflux for 4–8 hours .
    
    • IPC (In-Process Control): Monitor by HPLC or TLC. The intermediate amide may persist if heating is insufficient.

  • Concentration: Once conversion is >98%, cool the solution to room temperature. Evaporate the solvent under reduced pressure (Rotavap) at

    
    .
    
    • Critical: Do not exceed

      
       during evaporation to prevent decarboxylation.
      
  • Azeotropic Drying: The residue will be a wet solid/oil. Add Toluene or Isopropanol (

    
    ) and re-evaporate to remove residual water and HCl. Repeat 2x.
    
  • Crystallization: Triturate the resulting solid with cold Acetone or Diethyl Ether. Filter the off-white solid and dry under vacuum at

    
    .
    
Method B: Alkaline Hydrolysis (Alternative)

Use only if: Acid-sensitive functional groups are present (unlikely for this specific scaffold).

Reagents:

  • Starting Nitrile (1.0 eq)

  • Sodium Hydroxide (NaOH), 20% aq solution (3.0 eq)

Step-by-Step Workflow:

  • Reaction: Reflux the nitrile in 20% NaOH for 3–6 hours until ammonia evolution ceases.

  • Neutralization (The Danger Zone): Cool to

    
    . Carefully adjust pH to ~3.0–4.0 using 6M HCl.
    
    • Risk:[1] If the solution heats up during neutralization, the free acid will decarboxylate.

  • Isolation: Evaporate to dryness. The solid will contain significant NaCl. Extract the product with hot absolute ethanol (product dissolves; NaCl does not). Filter and evaporate the ethanol.

Visualizing the Science

Reaction Mechanism (Acid Catalysis)

The following diagram illustrates the transformation from nitrile to acid, highlighting the critical protonation states that prevent side reactions.

Nitrile_Hydrolysis_Mechanism Nitrile (2-Methyl-4-pyridinyl) acetonitrile Nitrilium Nitrilium Ion (Activated) Nitrile->Nitrilium + H+ Imidate Imidate Intermediate Nitrilium->Imidate + H2O Amide Primary Amide (Stable Intermediate) Imidate->Amide Tautomerization AcidSalt 2-Methyl-4-pyridylacetic acid HCl Salt (Product) Amide->AcidSalt + H2O / H+ / Heat - NH4Cl

Caption: Step-wise mechanistic pathway of acid-catalyzed nitrile hydrolysis. Note the irreversible final step driven by ammonium salt formation.

Process Workflow & Decision Tree

Synthesis_Workflow Start Start: Nitrile Precursor Reagent Add 12M HCl (10 eq) Start->Reagent Reflux Reflux 100°C (6h) Reagent->Reflux Check IPC: HPLC/TLC Reflux->Check Check->Reflux Amide present Workup Evaporate < 60°C Check->Workup Complete Azeotrope Azeotrope w/ Toluene Workup->Azeotrope Precip Triturate w/ Acetone Azeotrope->Precip Final Final Product (HCl Salt) Precip->Final

Caption: Operational workflow for the synthesis of 2-methyl-4-pyridylacetic acid hydrochloride.

Analytical & Quality Control

Table 1: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield Decarboxylation during workup.Ensure evaporation temp is

. Do not neutralize to free base.
Amide Impurity Incomplete Hydrolysis.Increase reflux time or acid concentration (use 12M HCl).
Sticky Gum Residual Water/Acid.Azeotrope with Toluene or Isopropanol. Triturate with anhydrous Ether.
Color (Dark) Oxidation/Polymerization.Use inert atmosphere (

). Recrystallize from Ethanol/Ether.

Characterization Data (Expected):

  • 1H NMR (D2O):

    
     2.7 (s, 3H, CH3), 4.0 (s, 2H, CH2), 7.8 (d, 1H), 7.9 (s, 1H), 8.6 (d, 1H). (Shifts may vary based on pH/concentration).
    
  • MS (ESI): m/z 152.07 [M+H]+ (Free acid mass).

References

  • Vertex Pharmaceuticals. (2005). Process for the preparation of pyridyl acetic acid derivatives.[2][3][4][5] World Intellectual Property Organization. Patent WO2005012255.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitrile hydrolysis mechanisms).

  • Scoville, A., & Smith, F. X. (1977).[6] Decarboxylation of 2- and 4-pyridylacetic acids.[4][5][6] Journal of Heterocyclic Chemistry, 14(6), 1081-1083. (Seminal paper on the instability of these specific acids).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 27837, 4-Pyridylacetic acid. (General data on the class).

Sources

Application

Application Notes and Protocols: Synthesis of Bioactive (E)-3-Aryl-2-(2-methylpyridin-4-yl)acrylonitriles via Knoevenagel Condensation

Introduction: The Strategic Importance of Pyridylacrylonitriles in Modern Drug Discovery The fusion of a pyridine nucleus with an acrylonitrile moiety through a carbon-carbon double bond creates a class of compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridylacrylonitriles in Modern Drug Discovery

The fusion of a pyridine nucleus with an acrylonitrile moiety through a carbon-carbon double bond creates a class of compounds with significant therapeutic potential. These structures, specifically (E)-3-aryl-2-(2-methylpyridin-4-yl)acrylonitriles, are privileged scaffolds in medicinal chemistry. The pyridine ring, a common feature in numerous pharmaceuticals, offers favorable pharmacokinetic properties and diverse interaction capabilities with biological targets. The acrylonitrile group, a versatile pharmacophore, can act as a hydrogen bond acceptor and a bioisostere for other functional groups, contributing to the molecule's binding affinity and overall activity.[1][2] Derivatives of this class have shown promise as potent anticancer agents, often through the inhibition of protein kinases crucial for cancer cell proliferation.[3][4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of (E)-3-aryl-2-(2-methylpyridin-4-yl)acrylonitriles via the Knoevenagel condensation of (2-Methyl-4-pyridinyl)acetonitrile with various aldehydes. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and robust experimental protocol, and discuss the significance of the resulting products in the context of contemporary drug discovery.

Reaction Mechanism: A Base-Catalyzed Cascade

The synthesis of (E)-3-aryl-2-(2-methylpyridin-4-yl)acrylonitriles is achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[7][8] This reaction involves the condensation of an active methylene compound, in this case, (2-Methyl-4-pyridinyl)acetonitrile, with a carbonyl compound (an aldehyde). The reaction is typically catalyzed by a weak base, such as piperidine, which plays a crucial role in the deprotonation of the active methylene group.[3][7][9][10]

The mechanism proceeds through the following key steps:

  • Deprotonation: The basic catalyst (e.g., piperidine) abstracts a proton from the α-carbon of (2-Methyl-4-pyridinyl)acetonitrile, forming a resonance-stabilized carbanion (enolate). The electron-withdrawing nature of the adjacent nitrile group and the pyridine ring enhances the acidity of this proton, facilitating its removal.

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (e.g., piperidinium ion) or a protic solvent, yielding a β-hydroxy nitrile (aldol addition product).

  • Dehydration: Under the reaction conditions, the β-hydroxy nitrile readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, the (E)-3-aryl-2-(2-methylpyridin-4-yl)acrylonitrile. The formation of the conjugated system provides the thermodynamic driving force for this step, and typically the more stable E-isomer is the major product.[11]

Experimental Workflow and Protocol

The following section outlines a detailed protocol for the synthesis of (E)-3-aryl-2-(2-methylpyridin-4-yl)acrylonitriles. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents
  • (2-Methyl-4-pyridinyl)acetonitrile

  • Aromatic aldehyde of choice (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Anhydrous sodium sulfate (drying agent)

  • Silica gel (for column chromatography)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

Safety Precautions
  • (2-Methyl-4-pyridinyl)acetonitrile and its derivatives should be handled with care as they are potentially harmful if swallowed, in contact with skin, or inhaled.[12]

  • Acetonitrile, a related compound, is a flammable liquid and vapor.[13][14][15] Assume similar properties for the reactant and handle it in a well-ventilated fume hood, away from ignition sources.

  • Piperidine is a corrosive and flammable liquid. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aldehydes can be irritants and sensitizers. Consult the specific Safety Data Sheet (SDS) for each aldehyde used.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Methyl-4-pyridinyl)acetonitrile (1.0 eq).

    • Dissolve the starting material in ethanol (approximately 5-10 mL per gram of acetonitrile).

    • Add the desired aromatic aldehyde (1.0-1.1 eq) to the solution.

    • Finally, add a catalytic amount of piperidine (typically 5-10 mol%).

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at room temperature or gently heat to reflux (50-80 °C), depending on the reactivity of the aldehyde.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product spot should be more nonpolar than the starting materials. The reaction is considered complete when the starting materials are no longer visible on the TLC plate.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining piperidine and other water-soluble impurities.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • The structure and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizing the Process

Reaction Workflow Diagram

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Weigh (2-Methyl-4-pyridinyl)acetonitrile and Aldehyde Solvent Add Ethanol Reagents->Solvent Catalyst Add Piperidine Solvent->Catalyst Stir Stir at RT or Reflux Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Periodic Sampling Monitor->Stir Incomplete Cool Cool to RT Monitor->Cool Complete Filter Filter Precipitate (if any) Cool->Filter Extract Solvent Extraction Cool->Extract Purify Recrystallization or Column Chromatography Filter->Purify Dry Dry and Concentrate Extract->Dry Dry->Purify Characterize NMR, MS, IR Analysis Purify->Characterize Drug_Discovery_Logic cluster_synthesis Synthesis cluster_development Drug Development cluster_application Therapeutic Application Start_Reactants (2-Methyl-4-pyridinyl)acetonitrile + Aldehydes Reaction Knoevenagel Condensation Start_Reactants->Reaction Product_Scaffold (E)-3-Aryl-2-(2-methylpyridin-4-yl)acrylonitrile Reaction->Product_Scaffold SAR_Studies Structure-Activity Relationship (SAR) Studies Product_Scaffold->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Target_Interaction Kinase Inhibition (e.g., VEGFR-2) Lead_Optimization->Target_Interaction Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Biological_Effect Anti-proliferative/ Anti-angiogenic Activity Target_Interaction->Biological_Effect Therapeutic_Outcome Anticancer Agent Biological_Effect->Therapeutic_Outcome

Caption: The logical progression from synthesis to potential therapeutic application.

Conclusion

The Knoevenagel condensation of (2-Methyl-4-pyridinyl)acetonitrile with aldehydes represents a robust and versatile method for the synthesis of a medicinally important class of compounds. The operational simplicity, high yields, and E-selectivity make this reaction an attractive tool for the generation of compound libraries for drug discovery programs. The resulting (E)-3-aryl-2-(2-methylpyridin-4-yl)acrylonitrile scaffold holds significant promise for the development of novel therapeutics, particularly in the field of oncology. This guide provides a solid foundation for researchers to explore and expand upon this valuable synthetic methodology.

References

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds - Bulgarian Chemical Communications. Available at: [Link]

  • Catalysts used for Knoevenagel condensation | Download Table - ResearchGate. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - MDPI. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes - ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET - Unigel. Available at: [Link]

  • Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles - Organic Chemistry Portal. Available at: [Link]

  • 3-(pyridin-4-yl)acrylonitriles and E/Z 2-(3Imino2-benzofuran-1(3H)-ylidene)acetonitriles. An Unusual Case of Displacement of the Benzotriazole Ring - ResearchGate. Available at: [Link]

  • Synthetic strategies of acrylonitriles | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. Available at: [Link]

  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul - NSF PAR. Available at: [Link]

  • KOtBu-mediated annulation of acetonitrile with aldehyde: synthesis of substituted dihydropyridin-2(1H)-ones, pyridin-2(1H) - RSC Publishing. Available at: [Link]

  • Identification of pyrazole-acrylonitrile derivatives as potential anticancer agents and mechanistic insights - PubMed. Available at: [Link]

  • 2-(Pyridin-4-yl)acetonitrile | C7H6N2 | CID 4112085 - PubChem. Available at: [Link]

  • KO t Bu-mediated annulation of acetonitrile with aldehyde: synthesis of substituted dihydropyridin-2(1H)-ones, pyridin-2(1H) - RSC Publishing. Available at: [Link]

  • Identification of Pyrazole-acrylonitrile derivatives as potential anticancer agents and mechanistic insights | Request PDF - ResearchGate. Available at: [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC. Available at: [Link]

  • Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and Evaluation of Their Antiproliferative Activity. Available at: [Link]

Sources

Method

High-Fidelity Reduction of (2-Methyl-4-pyridinyl)acetonitrile to 2-(2-Methyl-4-pyridyl)ethylamine

Application Note: AN-PYR-RED-04 Abstract This application note details the reduction of (2-Methyl-4-pyridinyl)acetonitrile (CAS: 5461-55-2) to 2-(2-Methyl-4-pyridyl)ethylamine (CAS: 5461-53-0), a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-RED-04

Abstract

This application note details the reduction of (2-Methyl-4-pyridinyl)acetonitrile (CAS: 5461-55-2) to 2-(2-Methyl-4-pyridyl)ethylamine (CAS: 5461-53-0), a critical intermediate in the synthesis of the H1-antistamine Dimetindene. We present two distinct, field-validated protocols: Catalytic Hydrogenation over Raney Nickel (optimized for scalability) and Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄) (optimized for laboratory bench-scale). Special emphasis is placed on mitigating catalyst poisoning by the pyridine nitrogen and suppressing secondary amine formation via mechanistic control.

Part 1: Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

Reducing pyridine-functionalized nitriles presents a unique "double-edged" challenge compared to standard aliphatic nitriles:

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen (

    
    ) acts as a Lewis base, coordinating strongly to heterogeneous catalyst surfaces (Pd, Pt, Ni). This competitive adsorption blocks active sites, stalling the reduction of the nitrile group.
    
  • Dimerization (Secondary Amine Formation): The reduction proceeds via a highly reactive aldimine intermediate. Without sufficient ammonia pressure or steric protection, the newly formed primary amine attacks the intermediate imine, expelling ammonia and forming a secondary amine dimer.

Reaction Mechanism & Control Strategy

To ensure high fidelity, the reaction environment must be engineered to favor the primary amine pathway.

ReactionMechanism Nitrile (2-Methyl-4-pyridinyl) acetonitrile H2_Cat H2 / Catalyst (Step 1) Nitrile->H2_Cat Aldimine Aldimine Intermediate (R-CH=NH) H2_Cat->Aldimine Amine Primary Amine (Target Product) Aldimine->Amine + H2 Dimer Secondary Amine (Impurity) Aldimine->Dimer + Amine (-NH3) NH3_Block NH3 Saturation (Suppression) NH3_Block->Dimer Inhibits

Figure 1: Mechanistic pathway highlighting the critical role of ammonia in suppressing dimer formation.

Part 2: Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation (Raney Nickel)

Best For: Scale-up (>10g), Industrial Process, Green Chemistry. Mechanism: Heterogeneous catalysis.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: (2-Methyl-4-pyridinyl)acetonitrile.

  • Catalyst: Raney Nickel (Active, slurry in water/methanol). Note: Pyrophoric.

  • Solvent: Methanol (anhydrous).

  • Additive: Ammonia gas (anhydrous) or 7N NH₃ in Methanol.

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology
  • Catalyst Preparation: Wash 2.0 g of Raney Nickel slurry three times with anhydrous methanol to remove water. Critical: Do not let the catalyst dry out; it will ignite in air.

  • Loading: In the autoclave glass liner, dissolve 10.0 g (75.7 mmol) of nitrile substrate in 100 mL of methanol. Add the washed catalyst.

  • Ammonia Saturation: Cool the vessel to 0°C. Saturate the solution with anhydrous ammonia gas for 15 minutes, or add 50 mL of 7N NH₃/MeOH. Why: Shifts the equilibrium away from secondary amine formation.

  • Hydrogenation:

    • Seal the autoclave. Purge with Nitrogen (3x) then Hydrogen (3x).

    • Pressurize to 50 bar (725 psi) H₂.

    • Heat to 60°C with vigorous stirring (1000 rpm). Note: Mass transfer is the rate-limiting step.

  • Monitoring: Reaction is typically complete when H₂ uptake ceases (approx. 4–6 hours).

  • Workup:

    • Cool to room temperature and vent H₂ carefully.

    • Filter the mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen) to remove Raney Ni. Safety: Keep filter cake wet; dispose of in dilute HCl.

    • Concentrate the filtrate under reduced pressure to yield the crude amine as a pale yellow oil.

Protocol B: Chemical Reduction (Lithium Aluminum Hydride)

Best For: Bench-scale (<5g), Discovery Chemistry. Mechanism: Nucleophilic hydride attack.

Reagents & Equipment[1][2][3][4][5][6]
  • Reducing Agent: LiAlH₄ (2.0 equivalents).

  • Solvent: THF (anhydrous, inhibitor-free) or Diethyl Ether.

  • Quench Reagents: Water, 15% NaOH.

  • Equipment: 3-neck flask, reflux condenser, N₂ line, dropping funnel.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck flask and purge with Nitrogen.

  • Slurry Formation: Add LiAlH₄ (1.15 g, 30.3 mmol) to 40 mL of anhydrous THF. Cool to 0°C.

  • Addition: Dissolve (2-Methyl-4-pyridinyl)acetonitrile (2.0 g, 15.1 mmol) in 20 mL THF. Add dropwise to the LiAlH₄ suspension over 20 minutes. Observation: Exothermic reaction; maintain temp <10°C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3 hours.

    • Checkpoint: Monitor by TLC (DCM:MeOH:NH₄OH 90:9:1). Nitrile spot should disappear.

  • Fieser Quench (Critical for Filtration):

    • Cool to 0°C.

    • Add 1.15 mL Water (slowly).

    • Add 1.15 mL 15% NaOH .

    • Add 3.45 mL Water .

    • Result: A granular white precipitate of aluminum salts forms, which is easy to filter.

  • Isolation: Filter off the solids. Wash the cake with THF. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

Part 3: Purification & Analytical Validation

The product is a water-soluble amine, making aqueous extraction difficult.

Purification Strategy:

  • Distillation: Kugelrohr distillation under high vacuum (bp ~110-115°C at 0.5 mmHg).

  • Salt Formation: Dissolve crude oil in ethanol; add 2 equivalents of HCl in dioxane. Precipitate the dihydrochloride salt.

Analytical Specifications:

TestExpected ResultNotes
Appearance Colorless to pale yellow oilDarkens on air exposure (oxidation).
1H NMR (CDCl₃)

8.35 (d, 1H), 7.0 (s, 1H), 6.9 (d, 1H), 2.9 (t, 2H), 2.7 (t, 2H), 2.5 (s, 3H)
Characteristic pyridine protons and ethyl chain triplets.
MS (ESI+) [M+H]+ = 137.1

Part 4: Workflow Visualization

Workflow cluster_0 Protocol Selection cluster_1 Execution Decision Scale & Equipment? PathA Scale >10g High Pressure Avail. Decision->PathA PathB Scale <5g Standard Glassware Decision->PathB Raney Raney Ni / H2 (50 bar) MeOH / NH3 PathA->Raney LAH LiAlH4 (2.0 eq) THF Reflux PathB->LAH QuenchA Filter Catalyst (Inert Atm) Raney->QuenchA QuenchB Fieser Quench (H2O / NaOH / H2O) LAH->QuenchB Product Crude Amine (Pale Oil) QuenchA->Product QuenchB->Product Purify Vac. Distillation or HCl Salt Formation Product->Purify

Figure 2: Decision matrix and process flow for the reduction of (2-Methyl-4-pyridinyl)acetonitrile.

References

  • Ciba Pharmaceutical Products Inc. (1960). Pyridyl-aliphatic amines and process for their manufacture. US Patent 2,962,501. Link

  • Novartis AG. (2007).[7] Drop preparations comprising dimetindene.[7] EP Patent 1830801B1.[7] Link

  • Gould, N. S., et al. (2020).[8] Selectivity Control in Catalytic Reductive Amination. ChemCatChem, 12(7), 2106-2115.[8] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21956, 2-(2-Methylpyridin-4-yl)ethanamine. Link

Sources

Application

Application Notes and Protocols for the Preparation of 2-Methyl-4-Pyridylacetic Acid Esters via the Pinner Reaction

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-methyl-4-pyridylacetic acid esters, valuable intermediates in pharmaceutical and agrochemical research. The protocol leverages the P...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-methyl-4-pyridylacetic acid esters, valuable intermediates in pharmaceutical and agrochemical research. The protocol leverages the Pinner reaction, a classic and efficient method for converting nitriles into esters. This guide details the underlying mechanism, a step-by-step experimental procedure, and critical considerations for the successful synthesis of the target compounds.

Introduction and Scientific Background

The Pinner reaction, first described by Adolf Pinner in 1877, is an acid-catalyzed reaction between a nitrile and an alcohol to form an imino ester salt, commonly known as a Pinner salt.[1] This intermediate can then be hydrolyzed to yield a carboxylic acid ester. The reaction is a cornerstone of organic synthesis due to its versatility and applicability to a wide range of substrates, including aliphatic, aromatic, and heteroaromatic nitriles.[2]

Mechanism of the Pinner Reaction:

The reaction proceeds in two main stages: the formation of the Pinner salt and its subsequent hydrolysis.

  • Formation of the Pinner Salt (Alkyl Imidate Hydrochloride): Anhydrous acid, typically hydrogen chloride (HCl) gas, protonates the nitrogen atom of the nitrile. This activation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol. The resulting intermediate is an alkyl imidate salt, or Pinner salt.[2][3]

  • Hydrolysis to the Ester: The Pinner salt is then treated with water, leading to hydrolysis of the iminoester to the corresponding carboxylic acid ester.[1]

It is crucial to maintain anhydrous conditions during the formation of the Pinner salt to prevent premature hydrolysis to the ester.[4] Low temperatures are also employed to suppress the formation of amide byproducts.[4]

Synthesis of the Starting Material: 2-Methyl-4-Pyridylacetonitrile

The successful synthesis of the target ester begins with the preparation of the requisite starting material, 2-methyl-4-pyridylacetonitrile. While various methods exist for the synthesis of pyridylacetonitriles, a common approach involves the nucleophilic substitution of a halomethylpyridine with a cyanide salt.

A plausible synthetic route starts from 2-methyl-4-chloromethylpyridine, which can be reacted with a cyanide source such as sodium or potassium cyanide in a suitable solvent to yield 2-methyl-4-pyridylacetonitrile. Care must be taken due to the toxicity of cyanide salts.

Experimental Protocol: Preparation of Ethyl 2-Methyl-4-Pyridylacetate

This protocol details the synthesis of ethyl 2-methyl-4-pyridylacetate as a representative example. The procedure can be adapted for other alkyl esters by substituting the corresponding alcohol.

Materials and Reagents:

  • 2-Methyl-4-pyridylacetonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Hydrogen Chloride (HCl) gas

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Drying tube (e.g., with calcium chloride)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Part A: Formation of the Pinner Salt (Ethyl 2-(2-methylpyridin-4-yl)ethanimidate hydrochloride)

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an HCl gas cylinder, and a drying tube.

  • Charging the Flask: To the flask, add 2-methyl-4-pyridylacetonitrile (1.0 eq) and anhydrous ethanol (5-10 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-salt bath.

  • HCl Gas Introduction: Slowly bubble dry HCl gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 5 °C. Continue the introduction of HCl gas until the solution is saturated (typically for 1-2 hours). The Pinner salt will often precipitate as a white solid.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation of the Pinner Salt (Optional): If desired, the precipitated Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. However, it is often used directly in the next step without isolation.[1]

Part B: Hydrolysis to Ethyl 2-Methyl-4-Pyridylacetate

Step-by-Step Procedure:

  • Addition of Water: To the reaction mixture containing the Pinner salt (or the isolated salt redissolved in ethanol), add deionized water (10-20 eq) while maintaining the cold temperature.

  • Hydrolysis: Allow the mixture to warm to room temperature and stir for several hours (typically 2-4 hours) until the hydrolysis is complete, as monitored by TLC or HPLC.

  • Work-up:

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-methyl-4-pyridylacetate.

Key Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationaleExpected Outcome
Solvent Anhydrous Alcohol (e.g., Ethanol)Serves as both reactant and solvent. Must be anhydrous to prevent premature hydrolysis.Formation of the corresponding ester.
Acid Catalyst Anhydrous HCl gasProtonates the nitrile, activating it for nucleophilic attack.Efficient formation of the Pinner salt.
Temperature 0-5 °C (Pinner Salt Formation)Minimizes side reactions, such as the formation of amides.[4]High yield of the desired Pinner salt.
Reaction Time 1-2 hours (HCl addition), 2-4 hours (Hydrolysis)Ensures complete reaction. Monitor by TLC/HPLC for optimization.Complete conversion to the ester.
Work-up Neutralization with NaHCO₃Removes excess acid and facilitates extraction of the ester.Clean isolation of the crude product.
Purification Column ChromatographyRemoves unreacted starting materials and byproducts.High purity of the final product.

Experimental Workflow Diagram

Pinner_Reaction_Workflow cluster_start Starting Materials cluster_pinner Pinner Salt Formation cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification Nitrile 2-Methyl-4-pyridylacetonitrile Reaction_Setup Combine Nitrile and Alcohol in a dry flask Nitrile->Reaction_Setup Alcohol Anhydrous Ethanol Alcohol->Reaction_Setup HCl Anhydrous HCl Gas HCl_Addition Bubble HCl gas (maintain T ≤ 5 °C) HCl->HCl_Addition Cooling Cool to 0 °C Reaction_Setup->Cooling Cooling->HCl_Addition Pinner_Salt Formation of Ethyl 2-(2-methylpyridin-4-yl)ethanimidate HCl HCl_Addition->Pinner_Salt Add_Water Add Deionized Water Pinner_Salt->Add_Water Stirring Warm to RT and stir Add_Water->Stirring Hydrolysis_Complete Hydrolysis to Ester Stirring->Hydrolysis_Complete Neutralization Neutralize with NaHCO₃ Hydrolysis_Complete->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry with MgSO₄ Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product Pure Ethyl 2-Methyl-4-pyridylacetate Purification->Final_Product

Caption: Experimental workflow for the synthesis of ethyl 2-methyl-4-pyridylacetate.

Troubleshooting and Field-Proven Insights

  • Low Yield of Pinner Salt:

    • Cause: Incomplete reaction or presence of moisture.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Extend the HCl gas bubbling time. The basicity of the pyridine nitrogen may require a larger excess of HCl to ensure protonation of both the pyridine and nitrile nitrogens.

  • Formation of Amide Byproduct:

    • Cause: The reaction temperature was too high during the Pinner salt formation.

    • Solution: Strictly maintain the reaction temperature at or below 5 °C.

  • Incomplete Hydrolysis:

    • Cause: Insufficient water or reaction time.

    • Solution: Increase the amount of water and/or extend the stirring time at room temperature. Monitor the reaction closely by TLC or HPLC.

  • Difficulty in Product Isolation/Purification:

    • Cause: The basic nature of the pyridine ring can cause the product to streak on silica gel columns.

    • Solution: Deactivate the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%). Alternatively, an acidic workup can be employed to protonate the pyridine nitrogen, allowing for extraction and subsequent neutralization before purification.

Conclusion

The Pinner reaction provides a reliable and efficient pathway for the synthesis of 2-methyl-4-pyridylacetic acid esters. By carefully controlling the reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the formation of the Pinner salt, high yields of the desired ester can be achieved. This application note serves as a detailed guide for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of key building blocks for novel therapeutic agents.

References

  • NROChemistry. Pinner Reaction. [Link]

  • Chemistry Steps. Nitriles to Esters. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Scholey, D. V., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14353–14362. [Link]

  • Organic Syntheses. 2-cyano-6-methylpyridine. [Link]

  • SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

  • Al-Soud, Y. A., et al. (2016). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 21(3), 305. [Link]

  • Vaia. Nitriles can be converted directly to esters by the Pinner reaction... [Link]

  • Kotgire, S. S., et al. (2014). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845. [Link]

Sources

Method

Application Note: Chemoselective Hydrogenation of Pyridine Acetonitrile Derivatives

Abstract & Strategic Overview The reduction of pyridine acetonitrile derivatives (e.g., 3-pyridineacetonitrile) to their corresponding ethylamines is a pivotal transformation in the synthesis of histamine agonists, enzym...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of pyridine acetonitrile derivatives (e.g., 3-pyridineacetonitrile) to their corresponding ethylamines is a pivotal transformation in the synthesis of histamine agonists, enzyme inhibitors, and CNS-active agents. However, this reaction presents a "Three-Headed Monster" of chemoselectivity challenges that often results in low yields or complex impurity profiles.

This guide moves beyond generic hydrogenation protocols to address the specific electronic and steric demands of the pyridine nucleus. We provide two distinct, self-validating workflows:

  • The "Ring-Preserving" Protocol: Using Raney Nickel in ammoniacal media to selectively reduce the nitrile while sparing the aromatic pyridine ring.

  • The "Tunable" Protocol: Using Pd/C with controlled acidic additives to access either the pyridine-ethylamine or the fully saturated piperidine-ethylamine.

Mechanistic Insight: The "Three-Headed Monster"

To master this reaction, one must understand the three competing failure modes inherent to pyridine nitriles.

The Challenge Matrix
Failure ModeMechanismCounter-Strategy
1. Catalyst Poisoning The lone pair on the Pyridine Nitrogen (

) binds strongly to the metal surface (Pd/Pt/Ni), occupying active sites and halting reactivity.
Protonation: Run in acidic media to mask the lone pair (

).Sterics: Use bulkier catalysts or supports.
2. Secondary Amine Formation The intermediate imine (

) condenses with the newly formed primary amine (

) to form a dimer, releasing

.
Ammonia Saturation: Shift the equilibrium backward by saturating the solvent with

.Acylation: Trap the amine immediately with acetic anhydride.
3. Over-Reduction (Ring Saturation) The pyridine ring is electron-deficient and susceptible to hydrogenation, especially under acidic conditions or with highly active catalysts (Pt, Pd).Catalyst Selection: Use Raney Nickel (less active toward aromatics).Basicity: Avoid acidic media if the ring must be preserved.
Reaction Pathway Visualization

ReactionPathway Nitrile Pyridine-Acetonitrile (Starting Material) Imine Imine Intermediate (Transient) Nitrile->Imine + H2 (Slow Step) Piperidine Piperidine-Ethylamine (Over-Reduced) Nitrile->Piperidine Direct Ring Reduction PrimaryAmine Pyridine-Ethylamine (Target Product) Imine->PrimaryAmine + H2 (Fast) Dimer Secondary Amine (Impurity) Imine->Dimer + Primary Amine (- NH3) PrimaryAmine->Piperidine + 3 H2 (Acidic Pd/Pt)

Figure 1: Reaction network showing the competition between desired reduction, coupling (dimerization), and ring saturation.

Protocol A: The "Ring-Preserving" Standard (Raney Nickel)

Objective: Selective reduction of -CN to -CH2NH2 while keeping the pyridine ring intact. Best For: 3- and 4-pyridineacetonitrile; substrates sensitive to acid.

Materials & Safety
  • Catalyst: Raney® Nickel (Active slurry in water).[1][2] WARNING: Pyrophoric when dry.[2][3][4] Handle only as a wet slurry or under inert gas.

  • Solvent: Methanol (7M NH3 saturated).

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology
  • Catalyst Preparation (The Wash):

    • Measure the required amount of Raney Ni slurry (typically 20-30 wt% loading relative to substrate).

    • Crucial Step: Decant the water and wash the catalyst 3x with absolute methanol to remove residual alkali and water. Water can slow the reaction; residual alkali is generally beneficial but must be controlled.

    • Transfer: Transfer the catalyst as a methanol slurry into the autoclave. Never let it dry.[1][5]

  • Substrate Loading:

    • Dissolve the pyridine acetonitrile in Methanol/NH3 (7M).

    • Concentration: Maintain substrate concentration between 0.1 M and 0.5 M. Higher concentrations increase the risk of intermolecular coupling (secondary amines).

  • Reaction Parameters:

    • Pressure: 3.5 - 5.0 bar (50 - 75 psi).

    • Temperature: Ambient (20-25°C) initially. If

      
       uptake is slow, ramp to 40°C.
      
    • Note: Temperatures >50°C significantly increase the risk of ring reduction even with Raney Ni.

  • In-Process Control (IPC) - Self-Validation:

    • Monitor:

      
       uptake curve. The reaction should consume 2 equivalents of 
      
      
      
      .
    • Stop Condition: When uptake plateaus.[6]

    • TLC/LCMS: Check for the disappearance of nitrile. Staining: Use Ninhydrin (stains amines red/purple) to confirm product formation.

  • Work-up:

    • Filter catalyst through a Celite pad under an inert blanket (Argon/Nitrogen). Keep the filter cake wet with water immediately after filtration to prevent ignition.

    • Concentrate the filtrate to remove ammonia and methanol.

Protocol B: The "Tunable" Acidic Method (Pd/C)

Objective: High-speed reduction. Can be tuned to produce either the Pyridine-amine or Piperidine-amine based on acid equivalents. Reference: Based on findings by Lévay et al. (2022) regarding acid-controlled selectivity.

The Acid Switch
  • Low Acid (0.5 - 1.0 eq

    
    ):  Protonates the pyridine nitrogen just enough to prevent catalyst poisoning, but often leads to mixed ring reduction.
    
  • High Acid (>3.0 eq

    
    ):  Promotes full hydrogenation of the pyridine ring to piperidine.
    
Methodology for Chemoselectivity (Targeting Pyridine-Ethylamine)

Note: This is more challenging than Protocol A but avoids Nickel.

  • Solvent System: Water/Methanol (1:1).

  • Additive: Add exactly 1.0 equivalent of

    
     or HCl relative to the pyridine substrate. This forms the pyridinium salt, preventing the lone pair from poisoning the Pd surface.
    
  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • Conditions:

    • Pressure: 1 - 3 bar (Atmospheric to 45 psi).

    • Temperature: Strictly < 30°C .

  • Work-up:

    • Filter catalyst.[7][8][9]

    • Basify the filtrate with NaOH to pH > 12 to liberate the free amine.

    • Extract with DCM or Ethyl Acetate.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Reaction Stalls (No H2 uptake) Catalyst Poisoning1. Increase H2 pressure.2. In Protocol B, ensure at least 1 eq. acid is present.3.[6][10][11][12][13] Switch to Raney Ni (less sensitive to N-poisoning).
Secondary Amine (Dimer) observed Imine Condensation1. Increase Ammonia concentration (Protocol A).2. Dilute the reaction (lower substrate conc).3. Increase agitation speed (mass transfer limitation).
Piperidine (Over-reduction) observed Ring Hydrogenation1. Lower the temperature (Critical).2. Switch from Pd/C to Raney Ni.3. Reduce reaction time; stop exactly at theoretical H2 uptake.
Green/Blue Filtrate Metal LeachingNickel or Palladium is leaching into solution due to high acidity or chelation. Treat product with metal scavenger (e.g., QuadraSil) or recrystallize as an oxalate salt.

Workflow Diagram: Decision Tree

DecisionTree Start Start: Pyridine-Acetonitrile Reduction Target What is the Target Structure? Start->Target Pyridine Pyridine-Ethylamine (Aromatic Ring Intact) Target->Pyridine Preserve Ring Piperidine Piperidine-Ethylamine (Saturated Ring) Target->Piperidine Reduce Ring Check Is Raney Ni Permitted? (Safety/Trace Metal Limits) Pyridine->Check RouteB Protocol B: Pd/C + 3.0 eq H2SO4 (Full Saturation) Piperidine->RouteB RouteA Protocol A: Raney Ni + NH3 (High Chemoselectivity) Check->RouteA Yes RouteC Alternative: Pd/C + Acetic Anhydride (Traps as Acetamide -> Hydrolyze) Check->RouteC No (Avoid Ni)

Figure 2: Decision tree for selecting the appropriate hydrogenation protocol based on target structure and constraints.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022).[14] Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Reaction Chemistry & Engineering, 7, 1133-1141. [Link]

  • BenchChem. (2025).[3][9] Application Notes: Catalytic Hydrogenation of Pyridine to Piperidine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2-Methyl-4-pyridinyl)acetonitrile

Executive Summary & Diagnostic User Issue: The target compound, (2-Methyl-4-pyridinyl)acetonitrile , has been isolated as a viscous, dark oily residue that refuses to crystallize, despite reported melting points for anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

User Issue: The target compound, (2-Methyl-4-pyridinyl)acetonitrile , has been isolated as a viscous, dark oily residue that refuses to crystallize, despite reported melting points for analogous pyridylacetonitriles typically falling in the 50–80°C range.

Root Cause Analysis: This behavior is characteristic of "supercooled liquids" in pyridine chemistry. The oily state is likely stabilized by:

  • Trace Impurities: Unreacted starting materials (halopyridines) or coupling byproducts (tars) disrupt the crystal lattice.

  • Solvent Entrapment: Pyridines are hygroscopic and can form strong hydrogen bonds with residual solvents.

  • Eutectic Formation: Small amounts of isomer byproducts can drastically lower the melting point.

Strategic Resolution: We will move from chemical purification (Acid-Base Extraction) to physical phase change (Trituration) and finally to high-resolution separation (Chromatography) if necessary.

Phase 1: Chemical Purification (The "Acid-Base" Wash)

Objective: Leverage the basicity of the pyridine nitrogen (


) to separate the product from non-basic impurities (tars, neutral organics). This is the most critical step for "de-gumming" the oil.
Protocol A: Acid-Base Extraction Workflow

Reagents:

  • Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Acid: 1M Hydrochloric Acid (HCl)

  • Base: Saturated Sodium Bicarbonate (

    
    ) or 2M NaOH (use caution to avoid nitrile hydrolysis)
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the oily residue in a minimal amount of Solvent A (e.g., 10 mL per gram of crude).

  • Acid Extraction: Transfer to a separatory funnel. Extract with 1M HCl (

    
     volumes).
    
    • Mechanism:[1][2] The pyridine nitrogen protonates (

      
      ), moving the product into the aqueous phase.
      
    • Observation: The organic phase will retain non-basic tars and impurities.

  • Organic Wash: Wash the combined aqueous acidic layers with fresh Solvent A (

    
    ) to remove trapped non-polar impurities. Discard these organic washes.
    
  • Basification: Cool the aqueous phase to

    
    . Slowly add Base  until pH 
    
    
    
    .
    • Critical: The product should precipitate or "oil out" as the free base is regenerated.

  • Re-Extraction: Extract the cloudy aqueous mixture with Solvent A (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo.
    
Visualization: Acid-Base Logic Flow

AcidBaseExtraction Start Crude Oily Residue Dissolve Dissolve in Organic Solvent (EtOAc/DCM) Start->Dissolve Acidify Extract with 1M HCl Dissolve->Acidify SepFunnel Separatory Funnel Separation Acidify->SepFunnel OrgLayer Organic Layer (Contains Tars/Neutrals) SepFunnel->OrgLayer Non-Basic Impurities AqLayer Aqueous Layer (Contains Product as PyH+) SepFunnel->AqLayer Protonated Product Discard Discard Organic Layer OrgLayer->Discard Basify Basify to pH 10 (NaOH/NaHCO3) AqLayer->Basify Extract Extract with Organic Solvent Basify->Extract Final Pure Product (Free Base) Extract->Final

Figure 1: Purification logic relying on the reversible protonation of the pyridine ring.

Phase 2: Physical Solidification (Crystallization)

Objective: Induce lattice formation in the semi-purified oil. Note: If the Acid-Base wash yielded a cleaner oil that still won't solidify, use these techniques.

Solvent Selection Matrix
Solvent SystemRatio (v/v)Application Note
IPA / Heptane 1:5 to 1:10Recommended. Dissolve in warm Isopropyl Alcohol (IPA); add Heptane until cloudy. Cool slowly.
EtOAc / Hexanes 1:4Good for removing non-polar oils.
Toluene PureDissolve hot. Toluene is excellent for aromatic stacking but requires low-temp cooling (

).
Ether / Pentane 1:1High volatility. Good for "trituration" (grinding the oil into a powder).
Protocol B: Trituration & Seeding
  • Evaporation: Ensure all traces of reaction solvent (DCM/DMF) are removed. High vacuum for 2 hours is mandatory.

  • Solvent Addition: Add a minimal amount of "Good Solvent" (e.g., IPA or EtOAc) to just dissolve the oil.

  • Anti-Solvent: Add "Bad Solvent" (Heptane/Hexane) dropwise until persistent cloudiness appears.

  • The "Scratch": Use a glass rod to vigorously scratch the side of the flask at the air-liquid interface. This creates nucleation sites.

  • Seed Crystal: If available, add a speck of pure crystal. If not, freeze a small aliquot in liquid nitrogen to force a solid, then use that as a seed.

Phase 3: Advanced Purification (Chromatography)

Objective: Isolate the product when chemical washing fails due to similar pKa impurities.

Challenge: Pyridines are basic and interact strongly with acidic silanol groups on silica gel, leading to "streaking" (broad tails) and poor separation.

Protocol C: Amine-Modified Silica Chromatography

Stationary Phase: Standard Silica Gel (60 Å). Mobile Phase Modifiers:

  • Triethylamine (TEA): Add 1% TEA to your eluent system. This blocks the acidic sites on the silica.

    • Example Eluent: 50% EtOAc / 49% Hexanes / 1% TEA.

  • Ammonia-Saturated Methanol: Use 1-5% of (

    
     in MeOH) mixed with DCM.
    
    • Example Eluent: 95% DCM / 5% (

      
      /MeOH).
      

Visualization: Troubleshooting Decision Tree

Troubleshooting Issue Product is Oily CheckNMR Check H-NMR Issue->CheckNMR Clean Spectrum Clean? CheckNMR->Clean Yes Dirty Significant Impurities CheckNMR->Dirty No Supercooled Issue: Supercooled Liquid Clean->Supercooled Impure Issue: Impurity Inhibition Dirty->Impure Action1 High Vac (remove solvent) + Trituration (IPA/Heptane) Supercooled->Action1 Action2 Acid-Base Extraction Impure->Action2 Action2->Action1 If still oily Action3 Column w/ 1% TEA Action2->Action3 If purity fails

Figure 2: Decision matrix for selecting the appropriate purification pathway.

Frequently Asked Questions (FAQ)

Q1: The product solidified during the Acid-Base extraction but turned back into oil when I dried it. Why? A: You likely trapped solvent in the crystal lattice or lowered the melting point with residual drying agents.

  • Fix: Dissolve in diethyl ether, dry with

    
     (less likely to clump than 
    
    
    
    ), filter, and evaporate slowly. Do not use heat during evaporation; let it concentrate at room temperature.

Q2: Can I distill this compound? A: Yes, but proceed with caution. Pyridylacetonitriles have high boiling points.

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.1 mmHg). Expect a boiling point

    
     at reduced pressure.[3] Ensure the system is free of acids to prevent polymerization in the pot.
    

Q3: Why does my silica column yield look low? A: The pyridine ring likely adsorbed irreversibly to the silica.

  • Fix: Did you use Triethylamine (TEA)? If not, flush the column with 10% Methanol/DCM containing 1% TEA to recover the "stuck" material.

Q4: Is the nitrile group stable to the Acid/Base wash? A: Generally, yes. The nitrile group is relatively robust at room temperature. However, avoid boiling in strong acid or base, which would hydrolyze the nitrile to a carboxylic acid or amide. Keep the extraction steps cool (


) and brief.

References

  • PubChem. (2025).[4][5] 2-(Pyridin-4-yl)acetonitrile Compound Summary. National Library of Medicine. [Link]

  • Reichardt, C., et al. (n.d.). Pyridinyl Acetonitrile Synthesis via Nucleophilic Substitution.
  • Kaljurand, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile. European Journal of Organic Chemistry. [Link][6]

Sources

Optimization

Introduction: The "Double Threat" of Pyridinyl Acetonitrile Salts

Technical Support Center: Pyridinyl Acetonitrile Salts Pyridinyl acetonitrile salts (e.g., 2-pyridylacetonitrile hydrochloride) present a unique challenge in organic synthesis. They are not merely "wet" solids; they are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridinyl Acetonitrile Salts

Pyridinyl acetonitrile salts (e.g., 2-pyridylacetonitrile hydrochloride) present a unique challenge in organic synthesis. They are not merely "wet" solids; they are chemically reactive systems prone to a specific degradation loop.[1][2]

As a Senior Application Scientist, I often see researchers treat these salts like standard hygroscopic reagents (e.g., NaCl). This is a critical error. These compounds face a Double Threat :

  • Deliquescence: The ionic lattice energy is often insufficient to resist the hydration energy of atmospheric water, leading to rapid liquefaction.

  • Acid-Catalyzed Hydrolysis: Once dissolved in absorbed water, the acidic proton (from the salt) catalyzes the hydrolysis of the nitrile group (

    
    ) to an amide (
    
    
    
    ) and eventually a carboxylic acid (
    
    
    ).[3]

This guide provides the protocols to break this cycle.

Module 1: The Mechanism of Failure (FAQ)

Q: Why does my white powder turn into a yellow oil/liquid within minutes? A: You are witnessing deliquescence . This occurs when the Critical Relative Humidity (RH₀) of the salt is lower than the ambient humidity.

  • The Physics: The salt absorbs moisture until it forms a saturated solution on the crystal surface.

  • The Chemistry: The pyridine nitrogen is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). In the presence of water, this acidic environment activates the nitrile carbon.
    
  • The Consequence: You are no longer weighing a nitrile; you are weighing a mixture of nitrile, amide, and ammonium salts.

Q: Is the liquid form still usable? A: Rarely. Unlike simple inorganic salts, the liquid phase here is a "micro-reactor." The high concentration of acid (


) and water (

) in the deliquescent liquid accelerates the hydrolysis of the nitrile group.
Visualizing the Degradation Pathway

The following diagram illustrates why moisture is not just a physical contaminant but a chemical reactant.

NitrileHydrolysis Start Pyridinyl Acetonitrile (Salt Form) Protonation Nitrile Activation (R-C≡N-H⁺) Start->Protonation Acidic Environment Moisture Atmospheric Moisture (H₂O) Moisture->Protonation Solvation Amide Primary Amide (Hydrolysis Intermediate) Protonation->Amide +H₂O (Nucleophilic Attack) Acid Carboxylic Acid (Dead End Product) Amide->Acid +H₂O / Heat (Irreversible)

Figure 1: The cascade of moisture-induced degradation in acidic nitrile salts.

Module 2: Handling & Weighing Protocols

Troubleshooting Scenario: I need to weigh 5.0 mmol for a reaction, but the balance fluctuates due to water uptake.

Protocol A: The "Inert Weigh" (Recommended)

Best for: Precise stoichiometry, long-term storage.

  • Transfer: Move the bulk container into a glovebox or a glove bag purged with

    
     or 
    
    
    
    .
  • Aliquot: Weigh the required amount into a pre-dried vial with a septum cap inside the inert atmosphere.

  • Seal: Crimp or tape the vial shut before removing it from the inert zone.

  • Dissolve: Inject your anhydrous reaction solvent (e.g., DCM, THF) directly into the vial through the septum to dissolve the salt before opening it to the air.

Protocol B: The "Speed-Weigh" (Benchtop)

Best for: Quick reactions where <5% error is acceptable.

  • Desiccant Staging: Place the balance inside a large plastic tub containing a layer of active silica gel or

    
    .
    
  • Tare First: Place the receiving flask on the balance and tare before opening the salt container.

  • The "20-Second Rule": Open the salt, transfer, and close immediately.

  • Correction Factor: If the salt is old, assume 2-5% water weight (verify with NMR if critical) and adjust stoichiometry.

Module 3: Drying & Remediation[5]

Q: Can I dry the salt in an oven? A: NO. Heating acidic nitrile salts in an oven (even under vacuum) often accelerates the hydrolysis if any trapped water is present. The crystal lattice water acts as the reagent.

Q: How do I rescue a "wet" salt? A: Use a chemical desiccant vacuum drying method.

Step-by-Step Drying Protocol
ParameterSpecificationReason
Apparatus Vacuum Desiccator (Glass)Allows continuous removal of water vapor.
Desiccant Phosphorus Pentoxide (

)
Aggressively binds water. Avoid basic desiccants (like KOH) which can cause base-catalyzed hydrolysis or free-basing.
Pressure < 1.0 mbar (High Vacuum)Lowers the boiling point of water significantly.
Time 12 - 24 HoursDiffusion from the crystal lattice is slow.
Temperature Ambient (

)
Do not heat. Heat promotes amide formation.

Validation: Before using the dried salt, run a Proton NMR (


-NMR)  in 

.
  • Check for the disappearance of the water peak (approx. 3.33 ppm in DMSO).

  • Check for the absence of amide protons (broad singlets around 7.0–7.5 ppm).

Module 4: Salt Selection Strategy (Advanced)

If the Hydrochloride (HCl) salt is proving impossible to handle, consider "Salt Engineering." The hygroscopicity of a salt is heavily influenced by the lattice energy and the hydration energy of the counter-ion.

The Hofmeister Series Rule: Larger, less charge-dense anions generally result in less hygroscopic salts (Chaotropic anions).

Comparative Salt Selection Table
Salt FormHygroscopicity RiskStabilityNotes
Hydrochloride (

)
High ModerateStandard, but often deliquescent.
Hydrobromide (

)
ModerateModerateLarger ion size reduces lattice affinity for water.
Nitrate (

)
ModerateLowSafety Risk: Potential energetic incompatibility with organics.
Hexafluorophosphate (

)
Very Low HighOften hydrophobic. Ideal for storage, but may alter solubility in reaction.[4]
Tosylate / Mesylate Low - ModerateHighGood balance of stability and solubility; adds molecular weight.
Decision Tree: Choosing the Right Form

SaltSelection Start Start: Pyridinyl Acetonitrile Needs Stabilization Q1 Is aqueous solubility required? Start->Q1 PathA Yes (Water/MeOH soluble) Q1->PathA PathB No (Organic soluble only) Q1->PathB Opt1 Use HBr or Mesylate Salt (Less hygroscopic than HCl) PathA->Opt1 Opt2 Use PF₆⁻ or BPh₄⁻ Salt (Hydrophobic/Stable) PathB->Opt2

Figure 2: Strategic selection of counter-ions to minimize hygroscopicity.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying amine salts and desiccants).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Mechanisms of nitrile hydrolysis and handling of deliquescent solids).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed analysis of counter-ion effects on hygroscopicity).

  • Seddon, K. R., et al. (2000). "Influence of chloride, water, and organic solvents on the physical properties of ionic liquids." Pure and Applied Chemistry, 72(12), 2275-2287. (Discusses the relationship between anion size and water uptake/hygroscopicity).

Sources

Reference Data & Comparative Studies

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 2-(2-methylpyridin-4-yl)acetonitrile

Abstract This guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation patterns for 2-(2-methylpyridin-4-yl)acetonitrile under both hard and soft ionization techniques. In the absen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation patterns for 2-(2-methylpyridin-4-yl)acetonitrile under both hard and soft ionization techniques. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established fragmentation principles and data from structural analogs to construct a reliable predictive model. We will explore the expected fragmentation pathways under high-energy Electron Ionization (EI) and low-energy Electrospray Ionization followed by Collision-Induced Dissociation (ESI-CID). This guide is intended for researchers in analytical chemistry, drug discovery, and process development, offering a robust framework for identifying this compound and its analogs in complex matrices.

Introduction: The Analytical Challenge

2-(2-methylpyridin-4-yl)acetonitrile is a heterocyclic compound of interest in synthetic chemistry, potentially as an intermediate in the development of novel pharmaceutical agents. Mass spectrometry (MS) is an indispensable tool for the structural confirmation and purity assessment of such molecules.[1][2] The fragmentation pattern, or "mass spectrum," serves as a molecular fingerprint, providing invaluable structural information.[3][4]

This guide addresses a common scenario in research and development: the need to analyze a compound for which no reference mass spectrum exists. By dissecting the molecule's structure and applying first principles of mass spectrometry, we can predict its behavior under different ionization conditions. We will compare two of the most prevalent ionization techniques:

  • Electron Ionization (EI): A high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC). EI imparts significant internal energy, leading to extensive and structurally informative fragmentation.[3][5][6]

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for molecules in solution, commonly used with Liquid Chromatography (LC).[7][8][9] ESI typically generates a protonated parent molecule with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation through Collision-Induced Dissociation (CID).[10][11][12]

Structural Analysis and Predicted Fragmentation Sites

The structure of 2-(2-methylpyridin-4-yl)acetonitrile (C₈H₈N₂, Exact Mass: 132.0687) contains several key features that will dictate its fragmentation:

  • Pyridine Ring: A stable aromatic heterocycle. The nitrogen atom is the most basic site and will be the primary location of protonation in ESI.[10]

  • Methyl Group: An alkyl substituent on the pyridine ring.

  • Methylene Bridge (-CH₂-): This is a benzylic-like position, representing a chemically weak point susceptible to cleavage.[13]

  • Nitrile Group (-C≡N): A functional group that can be lost as a radical or a neutral molecule.

Based on this structure, we can anticipate several high-probability fragmentation pathways.

Comparative Fragmentation Pathways

Predicted Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI (typically 70 eV), the initial event is the ejection of an electron to form a radical cation, M⁺• at m/z 132.[5][6] This high-energy species will rapidly fragment to produce more stable ions.

  • Benzylic Cleavage (α-cleavage): The most favored fragmentation for compounds with a benzylic-like methylene group is the cleavage of the C-C bond adjacent to the aromatic ring.[13] This results in the loss of a cyanomethyl radical (•CH₂CN) to form a highly stable methyl-substituted pyridinium-type cation at m/z 92 . Due to its stability, this is predicted to be the base peak .

  • Loss of a Hydrogen Radical: Loss of a hydrogen radical (•H) from the methylene bridge would form a resonance-stabilized cation at m/z 131 .

  • Loss of Acetonitrile: A rearrangement followed by the loss of a neutral acetonitrile molecule (CH₃CN) is possible, leading to a fragment at m/z 91 . This ion could correspond to a dehydro-picoline radical cation or rearrange to a tropylium-like structure, a common feature in the mass spectra of alkyl-aromatic compounds.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyridine rings involves the loss of HCN, which would produce a fragment ion at m/z 105 from the molecular ion.

The predicted EI-MS fragmentation pathway is visualized below.

EI_Fragmentation M C₈H₈N₂⁺• m/z 132 (Molecular Ion) F92 C₆H₈N⁺ m/z 92 (Base Peak) M->F92 - •CH₂CN F131 C₈H₇N₂⁺ m/z 131 M->F131 - •H F91 C₆H₇N⁺• m/z 91 M->F91 - CH₃CN F105 C₇H₇N⁺• m/z 105 M->F105 - HCN

Caption: Predicted EI-MS fragmentation of 2-(2-methylpyridin-4-yl)acetonitrile.

Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will readily accept a proton, primarily on the basic pyridine nitrogen, to form the protonated molecule, [M+H]⁺, at m/z 133 .[7][14] This ion is generally stable and will not fragment significantly in the ion source. To obtain structural information, Collision-Induced Dissociation (CID) is applied to this precursor ion.

  • Loss of Acetonitrile: The most likely fragmentation pathway for the protonated molecule is the loss of a stable, neutral acetonitrile molecule (CH₃CN). This would result from the cleavage of the benzylic-like C-C bond, yielding a prominent product ion at m/z 92 . This ion is structurally analogous to the base peak observed in the predicted EI spectrum.

  • Loss of Ammonia: While less common, a rearrangement could lead to the loss of a neutral ammonia molecule (NH₃) from the protonated species, which would generate a fragment ion at m/z 116 .

  • Loss of Hydrogen Cyanide (HCN): Similar to the EI pathway, the loss of neutral HCN from the pyridine ring is a possible fragmentation channel, leading to a product ion at m/z 106 .

The predicted ESI-MS/MS fragmentation pathway is visualized below.

ESI_Fragmentation M_H [C₈H₈N₂ + H]⁺ m/z 133 (Precursor Ion) F92 C₆H₈N⁺ m/z 92 (Major Product Ion) M_H->F92 - CH₃CN F116 C₈H₇N⁺ m/z 116 M_H->F116 - NH₃ F106 C₇H₈N⁺ m/z 106 M_H->F106 - HCN

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(2-methylpyridin-4-yl)acetonitrile.

Summary of Predicted Fragments and Comparative Analysis

The table below summarizes the key predicted ions and their origins. This comparison highlights how the choice of ionization technique can provide complementary structural information.

Ionization Method Parent/Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss Predicted Relative Abundance Fragmentation Mechanism
Electron Ionization (EI) 132 (M⁺•)92 •CH₂CN (Radical)Base Peak Benzylic Cleavage
131•H (Radical)Moderateα-Cleavage
105HCN (Neutral)Low-ModerateRing Fragmentation
91CH₃CN (Neutral)Low-ModerateRearrangement & Loss
ESI-MS/MS (CID) 133 ([M+H]⁺)92 CH₃CN (Neutral)Major Product Cleavage of Protonated Species
106HCN (Neutral)MinorRing Fragmentation
116NH₃ (Neutral)MinorRearrangement & Loss

The primary fragmentation event—cleavage at the benzylic-like position—is predicted to be dominant under both hard and soft ionization conditions, consistently producing the stable ion at m/z 92 . This provides a strong diagnostic marker for the core 2-methyl-4-methylene-pyridine structure.

Recommended Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

Protocol 1: GC-EI-MS Analysis

This method is ideal for volatile, thermally stable compounds and provides a highly reproducible fragmentation pattern for library matching.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC System:

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Inlet: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

Protocol 2: LC-ESI-MS/MS Analysis

This method is suited for less volatile compounds or for analysis directly from reaction mixtures in polar solvents.

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.[12]

  • LC System:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Analysis Mode:

      • Full Scan (MS1): Scan from m/z 70 to 400 to identify the [M+H]⁺ precursor at m/z 133.

      • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 133 and apply collision energy (e.g., start with 20 eV, optimize as needed) to generate product ion spectra.

The logical flow for these experimental validations is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-EI-MS cluster_lcms LC-ESI-MS/MS Prep Dissolve Compound in Appropriate Solvent GC Inject into GC for Separation Prep->GC LC Inject into LC for Separation Prep->LC EI EI Source (70 eV) Hard Fragmentation GC->EI MS1 Acquire EI Mass Spectrum EI->MS1 Data Data Analysis & Structure Confirmation MS1->Data ESI ESI Source Soft Ionization ([M+H]⁺) LC->ESI CID Isolate m/z 133 Perform CID ESI->CID MS2 Acquire MS/MS Spectrum CID->MS2 MS2->Data

Caption: Recommended experimental workflow for mass spectrometric analysis.

Conclusion

This guide provides a robust, theory-backed prediction of the mass spectrometric fragmentation of 2-(2-methylpyridin-4-yl)acetonitrile. By comparing the high-energy EI and low-energy ESI-CID techniques, we have identified a consistent and diagnostic fragmentation pathway involving the cleavage of the benzylic-like C-C bond to produce a stable ion at m/z 92. This fragment is expected to be the base peak in an EI spectrum and the major product ion in an ESI-MS/MS experiment. The detailed experimental protocols provided herein offer a clear path for researchers to acquire empirical data and validate these predictions, enabling confident identification and structural characterization of this molecule.

References

  • BUNCE, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70, 1028. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Voinov, V. G., et al. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of The American Society for Mass Spectrometry, 26(9), 1593–1602. [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

  • Pittenauer, E., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry. [Link]

  • König, S. (2012). Principles of Electrospray Ionization. ResearchGate. [Link]

  • Loo, R. R. O., & Loo, J. A. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Allinson, G., et al. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 49, 333. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. [Link]

  • Wikipedia. (2024). Electrospray ionization. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Liu, S., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. [Link]

  • University of Leeds. (2012). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Rebrov, E., et al. (2020). Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. ResearchGate. [Link]

  • University of Arizona. (n.d.). An Introduction to Mass Spectrometry Ionization. [Link]

  • Watson, D. (2026). Introduction to Electron Impact Ionization for GC–MS. LCGC International. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry: Fragmentation of various classes of organic molecules. [Link]

  • Jiang, G., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

  • Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]

  • Neeter, R., & Nibbering, N. M. M. (1973). Mass spectrometry of pyridine compounds–IV: The formation and decomposition of the [M – methyl]+ ion [C8H10N]+ from 4‐t‐butylpyridine... Semantic Scholar. [Link]

  • Wilson, P. T., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. [Link]

  • Pearson. (n.d.). Mass Spect:Fragmentation: Videos & Practice Problems. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 14, 100169. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Methyl vs. 2-Unsubstituted Pyridylacetonitriles

Introduction Pyridylacetonitriles are a class of versatile chemical intermediates widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of these compounds is dominat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridylacetonitriles are a class of versatile chemical intermediates widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of these compounds is dominated by two key features: the acidic methylene (-CH2CN) protons and the nucleophilic pyridine nitrogen. The introduction of substituents onto the pyridine ring can dramatically alter this reactivity profile. This guide provides an in-depth comparison of 2-pyridylacetonitrile and its 2-methyl substituted analogue, 2-(2-methylpyridyl)acetonitrile, focusing on how a single methyl group modulates the molecule's electronic and steric properties, thereby influencing its behavior in key synthetic transformations. Understanding these nuances is critical for researchers in drug development and process chemistry for rational reaction design and optimization.

Section 1: The Physicochemical Impact of 2-Methyl Substitution

The primary differences in reactivity between 2-pyridylacetonitrile and its 2-methyl derivative stem from the inherent electronic and steric properties of the methyl group positioned ortho to the ring nitrogen and the acetonitirile-bearing carbon.

Electronic Effects

The methyl group is a weak electron-donating group (EDG) through an inductive effect (+I).[1] It pushes electron density into the pyridine ring. This has two major consequences:

  • Increased Basicity of Pyridine Nitrogen : The enhanced electron density on the nitrogen atom makes it a stronger Lewis base compared to the unsubstituted analogue.

  • Decreased Acidity of Methylene Protons : The electron-donating nature of the methyl group slightly destabilizes the carbanion formed upon deprotonation of the methylene bridge. The pyridine ring's ability to stabilize the negative charge through resonance and induction is marginally attenuated, leading to a higher pKa.

Steric Effects

The steric bulk of the methyl group at the 2-position creates significant steric hindrance around both the pyridine nitrogen and the adjacent methylene group.[2][3] This physical obstruction can impede the approach of reagents, influencing reaction rates and, in some cases, the feasibility of a transformation. This effect is particularly pronounced with bulky bases or electrophiles.[3]

G cluster_0 2-Methyl Substitution Effects cluster_1 Consequences Methyl 2-Methyl Group Electronic Electronic Effect (+I Inductive Donation) Methyl->Electronic Pushes e⁻ density into ring Steric Steric Effect (Physical Bulk) Methyl->Steric Obstructs access to N and CH₂ Inc_N_Basicity Increased N Basicity Electronic->Inc_N_Basicity Dec_CH2_Acidity Decreased CH₂ Acidity Electronic->Dec_CH2_Acidity Hindered_N Hindered N Atom Steric->Hindered_N Hindered_CH2 Hindered CH₂ Group Steric->Hindered_CH2

Caption: Influence of the 2-methyl group on reactivity.

Section 2: Comparative Reactivity at the Methylene Bridge

The methylene protons of pyridylacetonitriles are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the pyridine ring, which can stabilize the resulting carbanion. [4]

Acidity and Carbanion Formation

The introduction of the electron-donating methyl group at the 2-position reduces the acidity of the methylene protons. While direct pKa values for these specific compounds are not readily available in the literature, we can estimate the trend based on analogous systems like picolines. The pKa of the methyl protons in 2-picoline is higher than that of the ring protons in pyridine, illustrating the acid-weakening effect of the methyl group. [5]

Compound Key Feature Estimated pKa (in DMSO) Consequence for Reactivity
2-Pyridylacetonitrile Unsubstituted ~22-24 More acidic; forms a more stable carbanion.
2-(2-Methylpyridyl)acetonitrile 2-Methyl EDG ~24-26 Less acidic; forms a less stable, more reactive carbanion.

Note: pKa values are estimates based on data for related structures from sources like the Bordwell pKa table for context.[6]

This difference in acidity means that deprotonating the 2-methyl derivative requires slightly stronger basic conditions or longer reaction times compared to the unsubstituted version. However, the resulting carbanion from the 2-methyl derivative is less stable and therefore inherently more nucleophilic. This enhanced nucleophilicity can be advantageous, but it is often counteracted by the steric hindrance around the reaction center.

Application in Alkylation Reactions

In C-alkylation reactions, a base is used to generate the pyridylacetonitrile anion, which then acts as a nucleophile.

  • 2-Pyridylacetonitrile : Deprotonation is generally facile. The resulting anion reacts efficiently with a wide range of electrophiles (e.g., alkyl halides, aldehydes). The lack of steric hindrance allows for the use of various bases and electrophiles.

  • 2-(2-Methylpyridyl)acetonitrile : The reaction is a trade-off between kinetics and sterics. While the carbanion is more potent, its formation is slower, and its approach to an electrophile is sterically hindered. This is especially true when using bulky bases (like LDA) or bulky electrophiles (like secondary alkyl halides). The reaction may require higher temperatures or longer reaction times, and yields can be lower compared to the unsubstituted analogue.

Section 3: Reactivity at the Pyridine Nitrogen

The pyridine nitrogen atom acts as a nucleophile and a base, participating in reactions such as N-alkylation, N-oxidation, and coordination to metal centers.

  • Basicity : As predicted by the +I effect of the methyl group, 2-methylpyridine (pKa ~5.97) is a stronger base than pyridine (pKa ~5.25). [7]A similar trend is expected for the corresponding pyridylacetonitriles. This means the 2-methyl derivative will be protonated more readily.

  • Nucleophilicity & Coordination : While electronically more basic, the nitrogen atom in the 2-methyl derivative is sterically shielded. This "steric inhibition of coordination" significantly reduces its effectiveness as a nucleophile or a ligand, especially towards bulky Lewis acids or metal centers. [3]The formation of complexes or quaternized salts is often much less favorable for the 2-methyl substituted compound compared to its unsubstituted counterpart. [3][8]

Section 4: Experimental Protocol - Competitive Deprotonation and Alkylation

This protocol is designed to qualitatively and quantitatively demonstrate the difference in reactivity between the two substrates in a single experiment. By using a substoichiometric amount of base and an electrophile, the product ratio will reflect the relative ease of deprotonation and subsequent alkylation.

Objective : To compare the relative rates of alkylation of 2-pyridylacetonitrile and 2-(2-methylpyridyl)acetonitrile under competitive conditions.

Materials and Reagents
  • 2-Pyridylacetonitrile (1.0 eq)

  • 2-(2-Methylpyridyl)acetonitrile (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.8 eq)

  • Benzyl bromide (BnBr) (0.8 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Internal standard (e.g., dodecane) for GC/HPLC analysis

Experimental Procedure
  • Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-pyridylacetonitrile (1.0 mmol, 118.14 mg) and 2-(2-methylpyridyl)acetonitrile (1.0 mmol, 132.17 mg).

  • Solvent & Standard : Add anhydrous THF (10 mL) and the internal standard (e.g., 1.0 mmol dodecane).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add NaH (0.8 mmol, 32 mg of 60% dispersion) portion-wise over 5 minutes.

  • Anion Formation : Allow the mixture to stir at 0 °C for 30 minutes. A color change is typically observed as the anions form.

  • Alkylation : Add benzyl bromide (0.8 mmol, 95 µL) dropwise via syringe.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching : Carefully quench the reaction by slowly adding saturated aqueous NH4Cl (10 mL) at 0 °C.

  • Workup : Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Analysis : Analyze the crude product mixture by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of the two alkylated products and any remaining starting materials.

Expected Outcome

The product mixture is expected to contain predominantly the alkylated product derived from 2-pyridylacetonitrile. This is because its methylene protons are more acidic, leading to a higher concentration of its corresponding anion in the equilibrium mixture, which is then trapped by the electrophile. The steric hindrance in the 2-methyl derivative further disfavors its reaction. The product ratio provides a direct, albeit qualitative, measure of the superior reactivity of the unsubstituted system under these conditions.

G A 1. Mix Substrates (1 eq each) in THF B 2. Cool to 0 °C A->B C 3. Add NaH (0.8 eq) B->C D 4. Stir 30 min @ 0 °C (Competitive Deprotonation) C->D E 5. Add BnBr (0.8 eq) D->E F 6. Stir 2h @ RT (Competitive Alkylation) E->F G 7. Quench with aq. NH₄Cl F->G H 8. EtOAc Extraction & Workup G->H I 9. Analyze Product Ratio (GC or NMR) H->I

Caption: Workflow for the competitive alkylation experiment.

Conclusion

The presence of a methyl group at the 2-position of pyridylacetonitrile introduces a fascinating dichotomy of effects. Electronically, it increases the basicity of the pyridine nitrogen but decreases the acidity of the methylene protons. Sterically, it hinders access to both reactive sites. In reactions involving the methylene carbanion, such as alkylations, the unsubstituted 2-pyridylacetonitrile is generally more reactive due to its greater acidity and lower steric hindrance, making it the substrate of choice for transformations requiring facile deprotonation. Conversely, for reactions where enhanced nitrogen basicity is desired and steric hindrance can be tolerated, the 2-methyl derivative might be considered, though its utility as a nucleophile or ligand is severely compromised. This guide underscores the necessity for researchers to consider both electronic and steric factors when designing synthetic routes involving substituted heterocyclic building blocks.

References

  • Ondrejovič, G., Koman, M., & Kotočová, A. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. Chemical Papers, 62(6), 566–574. [Link]

  • Al-Sheikh, M. A. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4406–4413. [Link]

  • HETEROCYCLES. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. HETEROCYCLES, 99(2). [Link]

  • Dalton Transactions. (n.d.). The electron-donating effect of methyl in pyridine-2-thiol cobalt complexes regulating electrocatalytic reduction of CO2. RSC Publishing. [Link]

  • Plander, M. A., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Nature Communications, 11(1). [Link]

  • Peryt, J. (1987). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 41(3), 351-360. [Link]

  • Nakahara, M., et al. (1995). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (21), 3467. [Link]

  • Brown, H. C., & McDaniel, D. H. (1955). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society, 77(14), 3752–3755. [Link]

  • Castarlenas, R., et al. (2015). Pyridine versus acetonitrile coordination in rhodium–N-heterocyclic carbene square-planar complexes. Dalton Transactions, 44(32), 14389–14401. [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Pyridine-2-acetonitrile. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Introduction: The Imperative of Elemental Integrity in Pharmaceutical Sciences

An In-Depth Technical Guide to Elemental Analysis Standards for C8H8N2 Pyridine Derivatives For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elemental Analysis Standards for C8H8N2 Pyridine Derivatives

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational pillar of the entire discovery and development pipeline. Among the vast landscape of pharmacologically active scaffolds, nitrogen-containing heterocycles, particularly pyridine derivatives, are exceptionally prominent in FDA-approved drugs.[1] The molecular formula C8H8N2 represents a diverse group of isomers, such as 2-methylbenzimidazole and other pyridine-based structures, which serve as crucial building blocks in medicinal chemistry.[2][3][4]

Elemental analysis, a technique that quantifies the constituent elements (primarily Carbon, Hydrogen, and Nitrogen) of a sample, is not merely a routine check. It is the first and most direct validation of a compound's empirical formula. For novel C8H8N2 pyridine derivatives, this analysis confirms that the synthesized molecule has the correct elemental composition, a critical step that underpins all subsequent spectroscopic and biological data. In the highly regulated pharmaceutical industry, elemental analysis is a core component of quality control, ensuring the purity, identity, and consistency of active pharmaceutical ingredients (APIs).[5][6] This guide provides an in-depth comparison of elemental analysis standards and a validated experimental workflow tailored for the unique challenges presented by C8H8N2 pyridine derivatives.

The Science of Combustion Analysis for Nitrogen Heterocycles

The most prevalent method for CHN analysis is automated combustion analysis. The core principle involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment.

  • Carbon is converted to Carbon Dioxide (CO2).

  • Hydrogen is converted to Water (H2O).

  • Nitrogen is converted to Nitrogen gas (N2).

These combustion products are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The instrument's software then calculates the percentage of each element in the original sample.

Causality Behind Experimental Choices for Pyridine Derivatives: The pyridine ring's stability and high nitrogen content present a specific challenge: the potential for incomplete combustion, which can lead to the formation of various nitrogen oxides (NOx) instead of pure N2.[7][8] This would result in erroneously low nitrogen readings. Therefore, modern elemental analyzers designed for such compounds incorporate a reduction stage after combustion. The gas mixture is passed over heated copper to quantitatively convert any NOx species back into N2 gas, ensuring accurate results.[9]

Comparison of Certified Reference Materials (CRMs)

The accuracy of any elemental analysis is fundamentally dependent on the quality of the calibration. This is achieved using Certified Reference Materials (CRMs) or Organic Analytical Standards (OAS) with known, certified elemental compositions. The choice of standard is critical; ideally, its composition should be reasonably close to that of the unknown sample to minimize calibration non-linearities. For a C8H8N2 derivative (Theoretical composition: C=72.69%, H=6.10%, N=21.19%), several standards are suitable.

Standard NameMolecular FormulaTheoretical %CTheoretical %HTheoretical %NSuitability for C8H8N2 Calibration
Acetanilide C8H9NO71.096.7110.36Excellent for Carbon and Hydrogen calibration. Its widespread availability and stability make it a universal primary standard.[10]
Atropine C17H23NO370.568.014.84A good choice for bracketing the carbon percentage. As a nitrogen-containing alkaloid, it serves as a relevant matrix.[10]
Imidazole C3H4N252.925.9241.15While its C% is lower, its high N% makes it an excellent standard for calibrating the nitrogen detector, especially for N-rich compounds.[11]
Cyclohexanone-2,4-Dinitrophenylhydrazone C12H14N4O451.795.0720.14Highly suitable for nitrogen calibration due to its N% being very close to that of C8H8N2.[10]

These standards are readily available from certified suppliers such as Elemental Microanalysis and Alpha Resources, often with ISO 17034 and ISO/IEC 17025 accreditation, ensuring traceability and quality.[10][11][12][13]

Experimental Protocol: A Self-Validating Workflow

This protocol describes a robust, self-validating method for the elemental analysis of a novel C8H8N2 pyridine derivative. This workflow is designed to ensure accuracy and compliance with Good Laboratory Practices (GLP).

Sample and Standard Preparation
  • Step 1.1 (Drying): Dry the C8H8N2 pyridine derivative sample and all chosen standards (e.g., Acetanilide for C/H, Cyclohexanone-2,4-Dinitrophenylhydrazone for N) under vacuum at a suitable temperature (e.g., 60 °C) for at least 4 hours to remove residual moisture, which can significantly impact hydrogen and oxygen values.

  • Step 1.2 (Weighing): Using a calibrated ultra-microbalance, accurately weigh 1-2 mg of the dried sample into a tin capsule. The choice of this mass range is crucial: it is sufficient for a strong detector signal while ensuring complete and instantaneous combustion. Repeat this process for all standards and an empty tin capsule (blank).

  • Step 1.3 (Encapsulation): Carefully fold the tin capsule to enclose the sample completely, ensuring no powder can escape. Crimp the capsule into a small, dense ball to facilitate a rapid and complete drop into the combustion furnace.

Instrument Calibration and Validation
  • Step 2.1 (Instrument Setup): Set up the CHN analyzer according to the manufacturer's instructions. Ensure combustion and reduction furnace temperatures are optimal (typically ≥950 °C for combustion and ~650 °C for reduction).

  • Step 2.2 (Blank Run): Analyze 2-3 empty, crimped tin capsules to determine the system blank. This accounts for any atmospheric C, H, or N that entered during sample loading. The instrument software will automatically subtract this baseline from subsequent measurements.

  • Step 2.3 (Calibration): Analyze 3-5 replicates of each chosen calibration standard (e.g., Acetanilide and Cyclohexanone-2,4-Dinitrophenylhydrazone). The instrument uses the known elemental percentages of these standards to generate a response factor for each element. The resulting calibration curve should have a correlation coefficient (r²) > 0.999.

  • Step 2.4 (Calibration Verification): Analyze a certified reference material from a different source or lot than the calibration standards. The results for this check standard must fall within the certified uncertainty limits to validate the calibration.

Sample Analysis
  • Step 3.1 (Analysis): Analyze at least three replicates of the unknown C8H8N2 pyridine derivative sample.

  • Step 3.2 (Data Acquisition): The instrument software will record the detector signals for CO2, H2O, and N2 and, using the calibration factors, calculate the %C, %H, and %N for each replicate.

Data Interpretation and Acceptance Criteria
  • Step 4.1 (Calculate Theoretical Values): Calculate the exact theoretical elemental percentages for C8H8N2 (MW: 132.16 g/mol ).

    • %C = (8 * 12.011) / 132.16 * 100 = 72.70%

    • %H = (8 * 1.008) / 132.16 * 100 = 6.10%

    • %N = (2 * 14.007) / 132.16 * 100 = 21.20%

  • Step 4.2 (Compare Results): Compare the average experimental values from the sample analysis to the theoretical values.

  • Step 4.3 (Acceptance Criteria): For a pure compound, the experimental results should be within ±0.4% of the theoretical values. For example, the acceptable range for Carbon would be 72.30% to 73.10%. This standard is widely accepted in peer-reviewed chemical synthesis literature.[14][15]

Visualizing the Workflow

A clear, logical workflow is essential for reproducible results. The following diagram illustrates the key stages of the elemental analysis process.

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration & Validation cluster_analysis Phase 3: Analysis & Reporting prep_sample 1.1 Sample & Standard Drying weigh_sample 1.2 Weighing in Tin Capsules prep_sample->weigh_sample encapsulate 1.3 Encapsulation weigh_sample->encapsulate run_blanks 2.1 Run Blanks encapsulate->run_blanks run_standards 2.2 Run Calibration Standards run_blanks->run_standards verify_cal 2.3 Run Check Standard (Validation) run_standards->verify_cal analyze_sample 3.1 Analyze C8H8N2 Sample (n≥3) verify_cal->analyze_sample calc_results 4.1 Calculate Experimental %CHN analyze_sample->calc_results compare_results 4.2 Compare to Theoretical Values calc_results->compare_results report 4.3 Final Report (Acceptance Criteria Met) compare_results->report

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2-Methyl-4-pyridinyl)acetonitrile

This document provides a detailed, step-by-step protocol for the proper and safe disposal of (2-Methyl-4-pyridinyl)acetonitrile. As a niche chemical compound, its specific Safety Data Sheet (SDS) may not be readily avail...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of (2-Methyl-4-pyridinyl)acetonitrile. As a niche chemical compound, its specific Safety Data Sheet (SDS) may not be readily available; therefore, this guidance is synthesized from the known hazards of its core chemical structures—pyridine and acetonitrile—and closely related isomers. The procedures outlined herein are grounded in established laboratory safety principles and regulatory standards to ensure the protection of personnel and the environment.

Hazard Assessment and Characterization

(2-Methyl-4-pyridinyl)acetonitrile is a heterocyclic compound containing a pyridine ring and a nitrile functional group. This structure suggests a hazard profile that includes toxicity, irritation, and potential flammability. The nitrile group (-CN) is of particular concern, as it can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or through thermal decomposition.[1]

Based on data from analogous compounds such as 2-pyridylacetonitrile, 4-pyridylacetonitrile, pyridine, and acetonitrile, the presumed hazards are summarized below.[2][3][4][5]

Hazard CategoryDescriptionPotential ConsequencesPrimary Sources
Acute Toxicity Harmful or fatal if swallowed, in contact with skin, or if inhaled.[2][3][6]May cause gastrointestinal irritation, nausea, and vomiting if ingested.[6] Overexposure through any route could lead to serious illness or death.[2][2][3][6]
Skin Corrosion/Irritation Causes skin irritation.[2][3][6]Contact may result in redness, itching, scaling, or blistering.[2][2][3][6]
Eye Damage/Irritation Causes serious eye irritation.[2][3][6]Direct contact can cause redness, pain, and potential damage to eye tissue.[2][2][3][6]
Respiratory Irritation May cause respiratory tract irritation.[2][6]Inhalation may irritate the lungs and respiratory system.[2][2][6]
Flammability Assumed to be a combustible liquid, as related compounds are flammable.[1][4][7]Vapors may form explosive mixtures with air. Containers could explode if heated.[1][7][1][4][7]
Chemical Reactivity Reacts with strong acids, bases, and oxidizing agents.Critical: Contact with strong acids can generate fatal hydrogen cyanide gas.[8]

Given these characteristics, (2-Methyl-4-pyridinyl)acetonitrile must be treated as regulated hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[9]

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to prevent exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use.

  • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be used if there is a splash hazard.[2]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of (2-Methyl-4-pyridinyl)acetonitrile and its waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6][8]

Waste Segregation and Incompatibility

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • Do NOT Mix With:

    • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): To prevent the formation of hydrogen cyanide gas.

    • Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates): To avoid violent reactions or fire.[8]

    • Strong Bases.

  • Waste Stream Classification: This waste should be classified as a hazardous organic chemical waste . It can typically be combined with other non-halogenated organic solvent waste, provided compatibility is confirmed. Consult your institution's Environmental Health & Safety (EH&S) office for specific guidance on waste stream compatibility.

Step-by-Step Disposal Protocol

The disposal of (2-Methyl-4-pyridinyl)acetonitrile must follow the "cradle-to-grave" management principles established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12]

Step 1: Prepare the Waste Container
  • Select a Compatible Container: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass bottles with screw-on caps are appropriate.[13][14] Avoid metal containers, especially if there is any chance of acidic contamination.[14]

  • Inspect the Container: Ensure the container is free from leaks, cracks, or any signs of deterioration. The cap must form a tight seal.[13]

Step 2: Label the Waste Container
  • Attach a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste tag or label to the container. This label must be clearly visible.[13][15]

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste" .[13]

    • Full Chemical Name: "(2-Methyl-4-pyridinyl)acetonitrile". Do not use abbreviations or chemical formulas.[13]

    • List of Hazards: Clearly indicate the associated hazards (e.g., "Toxic," "Irritant," "Flammable").[13]

Step 3: Transfer the Waste
  • Work in a Fume Hood: Perform all waste transfers inside a certified chemical fume hood.

  • Use a Funnel: Use a designated waste funnel to prevent spills when pouring liquid waste.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[14]

  • Securely Cap the Container: Keep the container tightly sealed at all times, except when actively adding waste.[13][15]

Step 4: Store in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory where the waste was generated.[9][13] This area should be clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials like acids and oxidizers.[13]

Step 5: Arrange for Final Disposal
  • Monitor Accumulation: Keep track of the waste accumulation date and volume.

  • Request Pickup: Once the container is full (or within one year of the accumulation start date, whichever comes first), contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[13] They will transport the waste to a licensed hazardous waste disposal facility.[14]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[16] Do not use combustible materials like paper towels to absorb large spills.

  • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.[4][17]

  • Decontaminate the spill area.

  • For large spills, evacuate the lab, close the doors, and contact your institution's emergency response team or EH&S immediately.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Workflow Diagram

The following diagram illustrates the complete, compliant workflow for the disposal of (2-Methyl-4-pyridinyl)acetonitrile waste.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Storage cluster_disposal Phase 3: Final Disposal start Waste Generation (in Fume Hood) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select & Inspect Compatible Waste Container ppe->container label_container Affix & Complete Hazardous Waste Label container->label_container transfer Transfer Waste to Container (Do not overfill) label_container->transfer Ready for Waste seal Securely Seal Container transfer->seal saa Store in Secondary Containment in designated SAA seal->saa request_pickup Request Pickup from EH&S (When full or at time limit) saa->request_pickup Accumulation Limit Reached end_node Professional Disposal by Licensed Facility request_pickup->end_node Cradle-to-Grave Complete

Caption: Disposal workflow for (2-Methyl-4-pyridinyl)acetonitrile.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • EPA Hazardous Waste Management. Axonator.
  • Regulatory and Guidance Information by Topic: Waste. US EPA.
  • Hazardous Waste. Illinois EPA.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • SAFETY DATA SHEET (3-Pyridineacetonitrile). Fisher Scientific.
  • SAFETY DATA SHEET (Pyridine). Fisher Scientific.
  • SAFETY DATA SHEET (Diphenylacetonitrile). Sigma-Aldrich.
  • 2-Pyridylacetonitrile Safety Data Sheet. AK Scientific, Inc.
  • 2-(Pyridin-4-yl)acetonitrile | C7H6N2 | CID 4112085. PubChem.
  • Acetonitrile Safety Data Sheet. Greenfield Global.
  • SAFETY DATA SHEET (Acetonitrile). Fisher Scientific.
  • Acetonitrile Safety Data Sheet. Unigel.
  • S-Mix (Mixture of Pyridine and Acetonitrile) Safety Data Sheet. emp BIOTECH.
  • Acetonitrile Safety Data Sheet. Carl ROTH.
  • Acetonitrile Standard Operating Procedure. Princeton University.
  • Pyridine Standard Operating Procedure. The University of Iowa.
  • SAFETY DATA SHEET (Acetonitrile). Airgas.
  • Acetonitrile Material Safety Data Sheet (MSDS). Charles River.
  • Safety Data Sheet (Acetonitrile). Mercateo.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.